molecular formula C25H48N2O4 B1252318 Lauroyl glutamic dibutylamide CAS No. 59274-86-1

Lauroyl glutamic dibutylamide

Cat. No.: B1252318
CAS No.: 59274-86-1
M. Wt: 440.7 g/mol
InChI Key: PKGIJUSIJXTQFL-QFIPXVFZSA-N
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Description

Lauroyl glutamic dibutylamide, an N-acyl acidic amino acid dialkylamide, is a specialized gelling agent of significant interest in materials and formulation science research . Its primary research value lies in its ability to efficiently gel various oily bases to form stable, transparent organogels with superior strength characteristics . Researchers utilize this compound to develop and study novel gel matrices and solid formulations, particularly rod-shaped compositions for industrial applications, without the need for excessively high processing temperatures that can compromise thermally unstable or volatile components . Studies indicate that its gelling performance and the physical properties of the resulting gel network are highly dependent on the stereochemistry of the molecule, with specific DL-form ratios optimizing its functionality . This makes it a valuable compound for investigating structure-activity relationships in low-molecular-weight gelators. Furthermore, its application in creating gels with improved compatibility and spreadability is a key area of scientific inquiry, especially for advancing the design of next-generation non-aqueous delivery systems and functional materials . This product is strictly for research use in a controlled laboratory setting.

Properties

CAS No.

59274-86-1

Molecular Formula

C25H48N2O4

Molecular Weight

440.7 g/mol

IUPAC Name

(4S)-5-(dibutylamino)-4-(dodecanoylamino)-5-oxopentanoic acid

InChI

InChI=1S/C25H48N2O4/c1-4-7-10-11-12-13-14-15-16-17-23(28)26-22(18-19-24(29)30)25(31)27(20-8-5-2)21-9-6-3/h22H,4-21H2,1-3H3,(H,26,28)(H,29,30)/t22-/m0/s1

InChI Key

PKGIJUSIJXTQFL-QFIPXVFZSA-N

SMILES

CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)N(CCCC)CCCC

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)N(CCCC)CCCC

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)N(CCCC)CCCC

Synonyms

N-L-Glu-DBA
N-lauroyl-L-glutamic acid di-n-butylamide

Origin of Product

United States

Foundational & Exploratory

Lauroyl glutamic dibutylamide synthesis pathway and mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Mechanism, and Process Control

Executive Summary

N-Lauroyl-L-glutamic acid di-n-butylamide (CAS: 63663-21-8), widely recognized as GP-1 , is a premier low-molecular-weight organogelator (LMWG). Unlike polymeric thickeners, GP-1 functions via the self-assembly of fibrous networks driven by intermolecular hydrogen bonding and van der Waals forces. This unique mechanism allows it to gel oils and non-polar solvents at concentrations as low as 0.5–2.0 wt%, making it critical in transdermal drug delivery, cosmetic formulations, and functional fluid engineering.

This guide details the two-phase synthesis of GP-1, prioritizing high regioselectivity and purity. The protocol moves beyond standard textbook descriptions, addressing the specific rheological challenges (e.g., premature gelling) that occur during the synthesis of self-assembling molecules.

Retrosynthetic Analysis & Strategy

The synthesis is designed to preserve the chiral integrity of the L-glutamic acid core while ensuring complete amidation of both the


 and 

carboxylic acid groups.

The Strategic Pathway:

  • Phase I (N-Acylation): Selective acylation of the amine group of L-glutamic acid using Lauroyl Chloride under Schotten-Baumann conditions. This requires strict pH control to prevent di-acylation or hydrolysis.

  • Phase II (Bis-Amidation): Conversion of the dicarboxylic acid intermediate into the diamide using n-butylamine.

    • Critical Decision: We utilize a Thermal Azeotropic Dehydration method rather than carbodiimide coupling (DCC/EDC). While coupling agents are common in peptide synthesis, the thermal route in non-polar solvents minimizes byproduct contamination (urea derivatives) which are notoriously difficult to separate from the final gelator.

SynthesisStrategy Glu L-Glutamic Acid Inter Intermediate: N-Lauroyl-L-Glutamic Acid Glu->Inter Phase I: Schotten-Baumann (pH 12, Acetone/H2O) Lau Lauroyl Chloride Lau->Inter Prod Target: Lauroyl Glutamic Dibutylamide (GP-1) Inter->Prod Phase II: Thermal Dehydration (-H2O, Toluene) But n-Butylamine (Excess) But->Prod

Figure 1: Retrosynthetic pathway for GP-1 synthesis.

Phase I: Synthesis of N-Lauroyl-L-Glutamic Acid

Objective: Create the hydrophobic core by attaching the C12 fatty acid chain to the amine of L-glutamic acid.

Materials
  • L-Glutamic Acid (99%+)[1]

  • Lauroyl Chloride (98%)

  • Sodium Hydroxide (NaOH), 20% aq. solution

  • Acetone / Deionized Water

  • Hydrochloric Acid (HCl), 6N

Protocol
  • Solubilization: In a 3-neck round-bottom flask equipped with a pH probe and mechanical stirrer, dissolve L-Glutamic acid (1.0 eq) in a mixture of Deionized Water and Acetone (1:1 v/v).

  • pH Adjustment: Add NaOH (20%) dropwise until the solution reaches pH 11–12 . The solution must remain homogenous.

  • Acylation (Schotten-Baumann):

    • Cool the reaction mixture to 5–10°C (ice bath).

    • Add Lauroyl Chloride (1.1 eq) dropwise over 60 minutes.

    • Simultaneously add NaOH (20%) to maintain pH between 10.5 and 12.5 .

    • Mechanism Note: If pH drops below 10, the amine becomes protonated (

      
      ), rendering it non-nucleophilic. If pH exceeds 13, lauroyl chloride hydrolyzes rapidly to lauric acid.
      
  • Completion: Allow to stir at room temperature for 2 hours.

  • Precipitation: Carefully acidify the solution with HCl (6N) to pH 1–2 while stirring vigorously. The N-Lauroyl-L-glutamic acid will precipitate as a white solid.

  • Purification: Filter the solid. Wash 3x with n-hexane to remove residual lauric acid (byproduct of chloride hydrolysis). Recrystallize from Acetone/Water if necessary.

Checkpoint: The intermediate should have a melting point of approx. 95–97°C .

Phase II: Amidation to Form GP-1

Objective: Convert the dicarboxylic acid into the dibutylamide. This step creates the hydrogen-bonding sites essential for gelation.

Materials
  • N-Lauroyl-L-Glutamic Acid (Intermediate from Phase I)[2][3][4]

  • n-Butylamine (99%)

  • Solvent: Toluene or Xylene (High boiling point required)

  • Apparatus: Dean-Stark trap (for water removal)

Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet.

  • Charging: Add N-Lauroyl-L-Glutamic Acid (1.0 eq) and Toluene (concentration ~0.5 M).

  • Amine Addition: Add n-Butylamine (2.5 eq).

    • Note: Stoichiometry requires 2.0 eq, but 0.5 eq excess drives the equilibrium and compensates for volatility.

  • Reaction (Dehydration):

    • Heat the mixture to reflux (Toluene bp: 110°C).

    • Water generated by the amidation will azeotrope with toluene and collect in the Dean-Stark trap.

    • Continue reflux until water evolution ceases (approx. 4–6 hours).

  • Monitoring: Monitor via TLC or FTIR (disappearance of -COOH stretch at ~1710 cm⁻¹; appearance of Amide I/II bands).

  • Workup:

    • Cool the reaction mixture to 60°C.

    • Flash Distillation: Remove excess toluene and unreacted butylamine under reduced pressure.

    • The residue is the crude GP-1.

Purification & Characterization

The crude product often contains mono-amides (incomplete reaction) which disrupt gelation.

Purification Protocol:

  • Washing: Dissolve crude solid in warm methanol. Neutralize any residual amine with dilute HCl.

  • Recrystallization: This is difficult due to gelling.

    • Solvent System:Methanol/Water or Acetonitrile .

    • Dissolve GP-1 in boiling methanol. Add hot water until slightly turbid. Allow to cool very slowly to room temperature.

    • Alternative: Wash the solid vigorously with cold n-hexane (removes non-polar impurities) and cold water (removes salts/amine salts).

Characterization Data:

ParameterSpecificationMethod
Appearance White powder or flakesVisual
Melting Point 148–152°CDSC / Capillary
FTIR (Amide I) 1630–1640 cm⁻¹ATR-FTIR
FTIR (Amide II) 1550–1560 cm⁻¹ATR-FTIR
Solubility Soluble in hot ethanol, toluene; Insoluble in waterSolubility Test
Gelation Test Forms gel in Toluene at 1 wt%Inversion Method
Mechanistic Insight

The synthesis relies on Nucleophilic Acyl Substitution . The diagram below illustrates the electron flow for the critical amidation step (Phase II), where the amine nucleophile attacks the carbonyl carbon of the carboxylic acid (activated thermally or via intermediate anhydride).

Mechanism cluster_legend Key Interaction State1 Reactants: Carboxylic Acid + Amine State2 Transition State: Tetrahedral Intermediate (Zwitterionic) State1->State2 Nucleophilic Attack (R-NH2 attacks C=O) State3 Elimination: Water Release (-H2O) State2->State3 Proton Transfer & Leaving Group Prep State4 Product: Amide Bond Formation State3->State4 Collapse of Intermediate Driving Force: Thermal removal of water shifts equilibrium (Le Chatelier's Principle) Driving Force: Thermal removal of water shifts equilibrium (Le Chatelier's Principle)

Figure 2: Mechanistic flow of the thermal amidation reaction.

Why this structure gels: The resulting GP-1 molecule possesses a "Head-Tail" architecture. The long alkyl chain (Lauroyl) provides solvophobicity (hating the solvent), while the amide groups provide strong directional hydrogen bonding sites. These forces cause the molecules to stack into long, helical fibers that entrap the solvent, creating a macroscopic gel.[5]

References
  • Hanabusa, K., et al. (1999).[6] "Physical Gelation by Low Molecular-weight Compounds and Development of Gelators." Interdisciplinary Science.

  • Ajinomoto Co., Inc. (1997). "Process for the preparation of N-lauroyl-L-glutamic acid di-n-butylamide." Google Patents (CA2200036A1).

  • Sagamihara, K. (2022).[7] "Hydrogel Formation by Glutamic-acid-based Organogelator." PubMed.

  • PubChem. (n.d.). "N-Lauroyl-L-glutamic acid di-n-butylamide Compound Summary." National Library of Medicine.

Sources

Technical Guide: Physicochemical Properties and Applications of Lauroyl Glutamic Dibutylamide (LGDB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lauroyl glutamic dibutylamide (LGDB), commonly recognized by its INCI name Dibutyl Lauroyl Glutamide or the trade designation GP-1 , is a low-molecular-weight organogelator (LMWG) of the amino acid type.[1] Unlike polymeric thickeners that rely on chain entanglement, LGDB functions via supramolecular self-assembly.[1] It creates highly transparent, hard, and thermally stable organogels in non-polar to moderately polar solvents (e.g., mineral oils, esters, and alcohols) at concentrations as low as 0.5–5.0 wt%.

This guide dissects the physicochemical architecture of LGDB, providing researchers with the mechanistic understanding required to engineer advanced transdermal delivery systems, cosmetic sticks, and structured oil phases.

Molecular Architecture & Self-Assembly Mechanism[1]

Chemical Structure

LGDB is an amphiphilic molecule derived from L-glutamic acid.[1] Its structure comprises three critical domains that dictate its gelling capability:

  • L-Glutamic Acid Core: Provides the chiral backbone and hydrogen-bonding sites.[1]

  • Lauroyl Tail (C12): A hydrophobic alkyl chain that promotes solubility in non-polar solvents via van der Waals interactions.

  • Dibutylamide Headgroup: Increases steric bulk and facilitates specific intermolecular hydrogen bonding.

  • IUPAC Name: (2S)-N,N'-dibutyl-2-(dodecanoylamino)pentanediamide[1][2][3]

  • CAS Number: 63663-21-8[1][2][3][4][5]

  • Molecular Formula:

    
    [1][2][3][5][6][7]
    
  • Molecular Weight: 439.68 g/mol [1]

Supramolecular Assembly

The gelation mechanism is driven by the formation of a Self-Assembled Fibrillar Network (SAFIN).[1] Upon cooling from a sol state, LGDB molecules stack primarily through intermolecular hydrogen bonding between the amide (


) and carbonyl (

) groups.

This stacking is anisotropic (unidirectional), leading to the growth of high-aspect-ratio nanofibers.[1] These fibers entangle to form a 3D matrix that immobilizes the liquid solvent via capillary forces.

LGDB_Assembly Monomer LGDB Monomer (Sol State) Nucleation Nucleation (Cooling) Monomer->Nucleation T < T_gel Stacking 1D Stacking (H-Bonding) Nucleation->Stacking Amide-Amide Interaction Fibril Nano-Fibril Growth (Anisotropic) Stacking->Fibril Van der Waals (Alkyl) Network 3D SAFIN (Gel State) Fibril->Network Entanglement

Figure 1: Step-wise supramolecular assembly of LGDB from monomeric solution to a 3D immobilized solvent network.[1]

Physicochemical Characterization

Solubility and Compatibility

LGDB exhibits "solubility-driven gelation."[1] It must be soluble at high temperatures (>90°C) but insoluble at room temperature to induce crystallization into fibers rather than macroscopic precipitation.[1]

Table 1: Solubility Profile & Gelation Capacity

Solvent ClassExamplesSolubility (25°C)Gelation Behavior
Hydrocarbons Mineral Oil, IsododecaneInsolubleExcellent Hard Gel
Esters Isopropyl Myristate (IPM)InsolubleTransparent Gel
Alcohols Ethanol, Propylene GlycolSoluble/PartialWeak Gel / Precipitate
Water WaterInsolubleNone (Precipitates)
Silicones CyclopentasiloxaneInsolubleHazy Gel / Paste
Thermal Properties

LGDB gels are thermoreversible .[1][8]

  • Melting Point (Pure Substance): 149–153°C.[1]

  • Gel-to-Sol Transition (

    
    ):  Dependent on solvent and concentration.[1] Typically ranges from 80°C to 130°C.
    
  • Note: The high

    
     makes LGDB gels exceptionally stable in hot climates compared to wax-based systems.[1]
    
Rheological Profile

LGDB organogels are viscoelastic solids.

  • Storage Modulus (

    
    ):  Typically 
    
    
    
    to
    
    
    Pa, indicating a strong solid-like character.[1]
  • Yield Stress: High yield stress allows suspension of particles (e.g., pigments, microspheres).

  • Thixotropy: Exhibits shear-thinning behavior but recovers structure rapidly upon cessation of shear, making it ideal for stick formulations (lipsticks, deodorants).[1]

Experimental Protocols

Protocol A: Preparation of LGDB Organogels

Objective: To create a standardized 2% w/w organogel in Mineral Oil for testing.

  • Weighing: Accurately weigh 0.20 g of LGDB and 9.80 g of Mineral Oil into a glass vial.

  • Dissolution (Critical Step):

    • Heat the mixture to 110–120°C using an oil bath or hot plate.

    • Why: You must exceed the melting point of the gelator crystals to ensure complete molecular dissolution (erasing thermal history).

    • Stir magnetically at 300 RPM until the solution is perfectly clear.

  • Cooling:

    • Remove from heat and allow to cool to room temperature (25°C) under static conditions.

    • Note: Rapid cooling (quenching) vs. slow cooling can alter fibril size and gel transparency.

Protocol B: Rheological Characterization (Oscillatory Sweep)

Objective: To determine the Linear Viscoelastic Region (LVR) and Gel Strength.

  • Equipment: Rheometer (e.g., TA Instruments DHR or Anton Paar MCR) with parallel plate geometry (25 mm, sandblasted to prevent slip).

  • Loading: Slice a disc of the pre-formed gel (from Protocol A) and load it onto the Peltier plate set to 25°C. Lower the geometry to a gap of 1000 µm.

  • Amplitude Sweep:

    • Frequency: Fixed at 1 Hz (6.28 rad/s).[1]

    • Strain: Ramp from 0.01% to 100%.

    • Analysis: Plot

      
       and 
      
      
      
      vs. Strain. The point where
      
      
      begins to drop signifies the Yield Strain .
  • Frequency Sweep:

    • Strain: Fixed at 0.1% (within LVR).

    • Frequency: Ramp from 0.1 to 100 rad/s.

    • Analysis: A true gel will show

      
       across the entire frequency range, with both moduli being independent of frequency.
      

Rheology_Workflow Sample Gel Sample Load (25°C, 1mm Gap) Equilibrate Thermal Equilibration (5 mins) Sample->Equilibrate AmpSweep Amplitude Sweep (Find LVR) Equilibrate->AmpSweep FreqSweep Frequency Sweep (Characterize Structure) AmpSweep->FreqSweep Use Strain < Yield Point TempRamp Temp Ramp (Determine T_gs) FreqSweep->TempRamp Optional

Figure 2: Standard rheological workflow for validating viscoelastic properties of LGDB organogels.

Pharmaceutical & Cosmetic Applications[3][8][9][10][11][12][13][14][15]

Transdermal Drug Delivery (TDDS)

LGDB is increasingly utilized in TDDS due to its ability to gel hydrophobic solvents that act as permeation enhancers.

  • Mechanism: The gel network creates a depot on the skin surface. The solvent (e.g., Isopropyl Myristate) diffuses out, carrying the Active Pharmaceutical Ingredient (API), while the LGDB network remains.

  • Occlusion: The film-forming nature of LGDB provides occlusion, increasing skin hydration and further aiding drug penetration.[1]

Stick Formulations

LGDB is the gold standard for clear sticks (deodorants, sunscreens).

  • Advantage: Unlike waxes (which are opaque due to crystallinity), LGDB fibers are smaller than the wavelength of visible light (<400 nm), resulting in optical clarity.

  • Stability: Maintains structural integrity at temperatures >50°C, preventing "sweating" or melting during transport.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 113401, Dibutyl lauroyl glutamide. Retrieved from [Link]

  • Ajinomoto Co., Inc. GP-1 (Dibutyl Lauroyl Glutamide) Technical Data Sheet.[1] (Industry Standard Reference for GP-1 properties).

  • Hanabusa, K., et al. (Various Years). Development of Low Molecular Weight Gelators.[9] (Foundational research on amino acid gelators).[1]

  • Cosmetic Ingredient Review (CIR). Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. Retrieved from [Link][1]

  • UL Prospector. Gelatinization Agent GP-1 Product Profile. Retrieved from [Link][1]

Sources

The Solid-State Landscape of Lauroyl Glutamic Dibutylamide: A Guide to Crystal Structure and Polymorphism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

N-Lauroyl-L-glutamic acid dibutylamide (LGD) is a highly effective low-molecular-weight organogelator, prized for its ability to structure liquid oils into stable gels for applications ranging from cosmetics to pharmaceuticals. The performance of such functional ingredients is intrinsically linked to their solid-state properties, particularly their crystal structure and potential for polymorphism. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, characterizing, and controlling the polymorphic behavior of LGD. While exhaustive public crystallographic data on LGD is sparse, this paper establishes a first-principles, field-proven methodology for its solid-state characterization, empowering researchers to ensure the consistency, stability, and efficacy of their formulations.

Introduction: Beyond the Molecular Formula

N-Lauroyl-L-glutamic acid dibutylamide (CAS RN®: 63663-21-8) is a versatile amino acid derivative widely recognized for its exceptional gelling capabilities in non-polar media.[1][2] Its molecular structure, featuring a glutamic acid backbone with two amide linkages, a long lauroyl tail, and two butyl chains, facilitates self-assembly into three-dimensional fibrillar networks that immobilize the liquid phase.

However, the efficacy of a gelling agent is not solely dependent on its molecular structure. It is governed by the precise arrangement of molecules in the solid state—the crystal lattice. The ability of a compound to exist in two or more crystalline forms with different molecular arrangements is known as polymorphism . Each polymorph is a distinct solid material with unique physical properties, including:

  • Melting Point & Thermodynamic Stability: Different polymorphs will have different melting points and lattice energies.

  • Solubility & Dissolution Rate: The rate at which the gelling agent dissolves and self-assembles can vary.

  • Mechanical Properties: This can affect the firmness, texture, and stability of the resulting gel.

  • Crystal Habit: The external shape of the crystals can differ, impacting processing and formulation aesthetics.

Reported melting points for LGD show notable variation, with values cited from 150-152°C to 155-163°C.[1][3][4] This discrepancy is a strong indicator of potential polymorphism or differences in sample purity, underscoring the critical need for rigorous solid-state characterization. This guide outlines the essential experimental framework to investigate and control the polymorphic landscape of LGD.

Core Methodologies for Polymorph Characterization

A systematic investigation is required to identify and characterize potential polymorphs. The following techniques form the cornerstone of a comprehensive solid-state screening program.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the primary tool for screening polymorphism as it directly measures the heat flow associated with phase transitions as a function of temperature. A single, pure crystalline form will typically exhibit a sharp, single melting endotherm. The presence of multiple melting peaks, or solid-solid transitions prior to melting, is a strong fingerprint for polymorphism. Modulated DSC (MDSC) can further separate thermodynamic (heat capacity) and kinetic events, offering deeper insight into complex transitions.[5]

  • Sample Preparation: Accurately weigh 2-5 mg of LGD powder into a standard aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent any mass loss during heating. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25°C.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 200°C).[6] A controlled heating rate is crucial for resolving thermal events.

    • Hold isothermally for 2 minutes to ensure complete melting.

    • Cool the sample at a controlled rate (e.g., 10°C/min) back to 25°C to observe recrystallization behavior.

    • Perform a second heating scan under the same conditions to investigate melt-recrystallization phenomena and the stability of the initially formed polymorphs.

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting, solid-solid transition) and exothermic (crystallization) events. Determine the onset temperature and enthalpy of fusion (ΔHfus) for each peak.

Data Presentation: Hypothetical DSC Data for LGD Polymorphs

PropertyForm I (Metastable)Form II (Stable)
Appearance Fine, less-ordered powderCrystalline needles
Melting Onset (Tm) ~151°C~160°C
Enthalpy of Fusion (ΔHfus) LowerHigher
Thermodynamic Relationship Monotropic (converts to Form II upon heating)Most stable form at all temperatures below melting

Note: This data is illustrative. According to the Heat of Fusion Rule, the polymorph with the higher melting point and higher enthalpy of fusion is generally the more stable form.

Definitive Identification: Powder X-Ray Diffraction (PXRD)

Expertise & Causality: PXRD is the definitive technique for identifying crystalline polymorphs. Each polymorph has a unique crystal lattice, which acts as a three-dimensional diffraction grating for X-rays. This results in a characteristic diffraction pattern—a fingerprint of the specific crystalline form. Amorphous material, lacking long-range order, will produce a broad halo instead of sharp peaks.

  • Sample Preparation: Gently pack a sufficient amount of LGD powder onto a zero-background sample holder. A flat, even surface is critical for high-quality data. Avoid aggressive grinding, which can induce phase transformations.

  • Instrument Setup: Mount the sample holder in the diffractometer.

  • Data Acquisition:

    • Use a standard X-ray source (e.g., Cu Kα radiation).

    • Scan the sample over a relevant angular range (e.g., 2° to 40° 2θ).

    • Set an appropriate step size (e.g., 0.02°) and dwell time (e.g., 1 second/step) to ensure good signal-to-noise ratio.

  • Data Analysis: Compare the resulting diffractograms. Different peak positions (in ° 2θ) and relative intensities are conclusive evidence of different polymorphic forms.

Visualization: Polarized Light Microscopy (PLM)

Expertise & Causality: PLM is a rapid, powerful technique for visualizing crystal morphology (habit) and birefringence. Polymorphs often crystallize in different habits (e.g., needles vs. plates) due to their different internal lattice structures. Birefringence, the ability of a crystal to split light into two rays, is observed as vibrant interference colors under cross-polarized light and is a hallmark of crystalline, anisotropic materials.

  • Sample Preparation: Place a small amount of LGD powder on a microscope slide.

  • Solvent-Slurry Method: Add a drop of an appropriate non-solvent (e.g., silicone oil) and cover with a coverslip. This improves optical clarity.

  • Evaporative Crystallization: Alternatively, dissolve the LGD in a suitable solvent on the slide and allow the solvent to slowly evaporate to observe crystal growth directly.

  • Observation: View the slide under a polarized light microscope with the polarizers crossed. Rotate the stage to observe changes in brightness and color, which confirms crystallinity. Capture images of the distinct crystal habits.

Systematic Workflow for Polymorph Screening

A logical and efficient workflow is essential for a successful polymorph screen. The process begins with broad thermal screening and progresses to definitive structural identification of any unique forms discovered.

Polymorph_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Form Identification & Characterization cluster_2 Phase 3: Final Output Start LGD Bulk Material DSC Differential Scanning Calorimetry (DSC) Start->DSC Heat/Cool/Reheat PLM Polarized Light Microscopy (PLM) Start->PLM Observe Morphology Decision Unique Thermal Events or Morphologies? DSC->Decision PLM->Decision PXRD Powder X-Ray Diffraction (PXRD) Decision->PXRD Yes No_Poly Single Crystalline Form Identified Decision->No_Poly No FTIR FTIR Spectroscopy (Confirm H-Bonding) PXRD->FTIR Characterize Unique Forms Stability Slurry & Thermal Stability Studies FTIR->Stability Result Identified Polymorphs (Form I, Form II, etc.) Stability->Result

Caption: A systematic workflow for the identification and characterization of LGD polymorphs.

Controlling the Crystalline Form

The isolation of a specific, desired polymorph is paramount for consistent product performance. Polymorphic outcome is primarily influenced by crystallization kinetics and thermodynamics.

  • Solvent Choice: The polarity of the crystallization solvent and its ability to form hydrogen bonds with LGD can stabilize different molecular conformations, leading to different polymorphs. The use of acetone as a precipitating solvent in synthesis is a key control point.[1]

  • Cooling Rate & Supersaturation: Rapid cooling often traps kinetically favored, metastable polymorphs. Slower cooling allows the system to reach its thermodynamic minimum, favoring the most stable form.

  • Seeding: Introducing seed crystals of the desired polymorph into a supersaturated solution can direct the crystallization pathway, ensuring the formation of that specific form.

Conclusion

While N-Lauroyl-L-glutamic acid dibutylamide is a well-established gelling agent, a comprehensive understanding of its solid-state chemistry is essential for optimizing its function and ensuring batch-to-batch reproducibility. The variance in its reported physical properties strongly suggests the existence of polymorphism, a critical factor that governs the stability, mechanical properties, and ultimate performance of the final gel product.

By implementing a systematic characterization workflow centered on Differential Scanning Calorimetry, Powder X-Ray Diffraction, and Polarized Light Microscopy, researchers can effectively identify, characterize, and control the polymorphic forms of LGD. This expert-driven, methodological approach provides the authoritative grounding necessary for robust formulation development, quality control, and regulatory compliance, transforming potential solid-state variability from a liability into a controlled design parameter.

References

  • Molecular structures of a N-lauroyl-L-glutamic acid dibutylamide LGD,... - ResearchGate. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Process for the preparation of n-lauroyl-glutamic acid di-n-butylamide. (n.d.). Google Patents.
  • N-Lauroyl-L-glutamic acid di-n-butylamide. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

  • N-Lauroyl-L-glutamic acid di-n-butylamide. (n.d.). CAS Common Chemistry. Retrieved February 22, 2026, from [Link]

  • LAUROYL-L-GLUTAMIC-ALPHA,GAMMA-DIBUTYLAMIDE. (n.d.). GIHI CHEMICALS CO.,LIMITED. Retrieved February 22, 2026, from [Link]

  • LAUROYL-L-GLUTAMIC-ALPHA,GAMMA-DIBUTYLAMIDE. (n.d.). ChemBK. Retrieved February 22, 2026, from [Link]

  • Molecular Products From the Thermal Degradation of Glutamic Acid. (2013). PubMed. Retrieved February 22, 2026, from [Link]

  • Differential scanning calorimetry of lauroyl diethanolamide, myristoyl... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Structural variability within, and polymorphic stability of, nano-crystalline molecular clusters of l-glutamic acid and D-mannitol, modelled with respect to their size, shape and 'crystallisability'. (n.d.). CrystEngComm (RSC Publishing). Retrieved February 22, 2026, from [Link]

  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019). MDPI. Retrieved February 22, 2026, from [Link]

  • Examination of L-Glutamic Acid Polymorphs by Solid-State Density Functional Theory and Terahertz Spectroscopy. (2016). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Polymorphism in L-Glutamic Acid using Combined Cooling and Antisolvent Crystallization. (2024). AIJR Books. Retrieved February 22, 2026, from [Link]

  • Conformation of poly-L-glutamate is independent of ionic strength. (n.d.). PMC - NIH. Retrieved February 22, 2026, from [Link]

  • Study of L-glutamic Acid Influence on the Thermal Behaviour of Native Wheat Starch. (n.d.). Retrieved February 22, 2026, from [Link]

Sources

Supramolecular Architectonics of Lauroyl Glutamic Dibutylamide (LG-DBA) Organogels

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Subject: N-Lauroyl-L-glutamic acid di-n-butylamide (LG-DBA / GP-1) Audience: Formulation Scientists, Supramolecular Chemists, and Drug Delivery Researchers[1]

Executive Summary & Core Mechanism

Lauroyl glutamic dibutylamide (LG-DBA) represents a premier class of Low Molecular Weight Gelators (LMWGs) .[1] Unlike polymeric gels that rely on covalent cross-linking or physical entanglement of long chains, LG-DBA forms organogels via a supramolecular self-assembly (SSA) mechanism.[1]

The gelation is driven by the hierarchical stacking of LG-DBA monomers into high-aspect-ratio nanofibers.[1] These fibers entangle to form a 3D solid-like network (SAFiN: Self-Assembled Fibrillar Network) that immobilizes the continuous liquid phase via capillary forces and surface tension.[1]

Key Technical Differentiator: The LG-DBA molecule is chiral and amphiphilic.[1] Its gelation capacity is not merely a solubility crash; it is a thermodynamically driven, thermally reversible phase transition dependent on specific intermolecular hydrogen bonding motifs.

The Molecular Architectonics

To master LG-DBA formulation, one must understand the functional tripartite structure of the molecule:

  • The L-Glutamic Acid Core: Provides the chiral center (L-enantiomer), which induces a helical twist in the resulting fibers. This chirality is essential for the formation of discrete fibers rather than non-specific amorphous precipitates.

  • The Amide Linkages (Headgroup): The molecule contains three amide groups. These are the "molecular glue." They facilitate directional intermolecular hydrogen bonding.

  • The Alkyl Chains (Tail): The lauroyl (C12) and dibutyl chains provide solvophilic interactions with the organic solvent, preventing crystallization and ensuring the network remains expanded within the liquid.

The Stacking Model

The accepted supramolecular model for LG-DBA is 1D-Intermolecular Hydrogen Bonding .[1]

  • Mechanism: Amide groups of one molecule bond with the amide groups of adjacent molecules.

  • Orientation: The molecules stack parallel to each other, often forming a lamellar bilayer structure within the fiber.

  • Result: This anisotropic growth leads to fibers that are micrometers long but only nanometers wide.

Visualization: The Self-Assembly Pathway

The following diagram illustrates the transition from monomeric solution to the gel state.

LG_DBA_Assembly cluster_0 Sol State (> T_gel) cluster_1 Nucleation (Cooling) cluster_2 Gel State (< T_gel) Monomer LG-DBA Monomer (Isotropic Solution) Dimer H-Bonded Dimer (Amide-Amide Lock) Monomer->Dimer Cooling Initiates Stack 1D Supramolecular Stack Dimer->Stack Anisotropic Growth Fibril Helical Nanofiber (Chiral Twist) Stack->Fibril Van der Waals Stabilization Network SAFiN (3D Entanglement) Fibril->Network Steric Entanglement

Caption: Hierarchical self-assembly of LG-DBA from isotropic monomers to a 3D Self-Assembled Fibrillar Network (SAFiN).

Thermodynamics & Phase Behavior

LG-DBA organogels are thermoreversible .[1] The transition from sol to gel occurs at the T_gel (Gelation Temperature), and the reverse at T_sol .[2]

Solubility Parameters

LG-DBA functions best in solvents with moderate polarity.[1]

  • Too Polar (e.g., Water): Insoluble.

  • Too Non-Polar (e.g., Hexane): Highly soluble (no gelation) or precipitates as crystals.

  • Ideal Range: Oils, esters, glycols, and alcohols.

Table 1: Solvent Compatibility & Gelation Potential

Solvent ClassExamplesGelation BehaviorMechanism Note
Glycols Propylene Glycol, Butylene GlycolExcellent High T_gel; strong H-bond network due to solvent polarity.[1]
Vegetable Oils Soybean Oil, Olive OilGood Forms translucent gels; van der Waals forces dominate solvent-fiber interaction.[1]
Esters Isopropyl Myristate (IPM)Good Ideal for transdermal delivery; lower viscosity sol state.
Hydrocarbons Mineral Oil, SqualaneModerate May require higher concentration; potential for syneresis (solvent leakage).
Alcohols Ethanol, IsopropanolPoor/Variable Often soluble at RT; requires very high concentration or co-solvents.

Experimental Protocol: Drug-Loaded Organogel

Objective: Create a 5% (w/w) LG-DBA organogel in Propylene Glycol (PG) loaded with a lipophilic API (Active Pharmaceutical Ingredient).

Safety: LG-DBA is generally non-toxic (used in cosmetics), but standard PPE is required.[1]

Materials
  • Gelator: N-Lauroyl-L-glutamic acid di-n-butylamide (GP-1).[1][3]

  • Solvent: Propylene Glycol (USP grade).

  • API: Model lipophilic drug (e.g., Ibuprofen, Ketoprofen).

Step-by-Step Methodology

Step 1: Solubilization (The "Sol" Phase)

  • Weigh the solvent (PG) into a glass vial.

  • Add LG-DBA (2-5% w/w) to the solvent.[1] Note: 2% is often the Critical Gelation Concentration (CGC), but 5% yields a robust vehicle.

  • Crucial Step: Heat the mixture to 90°C - 105°C in an oil bath or heating block.

  • Stir magnetically (approx. 300 rpm) until the solution is completely clear .

    • Why: Any undissolved micro-crystals will act as nucleation seeds, causing premature precipitation rather than a uniform fiber network.

Step 2: API Incorporation

  • If API is heat stable (>100°C): Add directly to the hot sol phase and stir until dissolved.

  • If API is heat sensitive: Cool the sol phase carefully to ~70°C (just above T_gel). Add API dissolved in a minimal amount of compatible solvent or add directly if it dissolves instantly.

    • Warning: Adding a cold solid API can shock-cool the surrounding liquid, causing local clumping.

Step 3: Controlled Cooling (The "Gel" Phase)

  • Remove the vial from heat.

  • Cooling Rate Control:

    • Fast Cooling (Ice bath): Creates small, dense fiber networks. Result: More transparent, higher yield stress, but more brittle.

    • Slow Cooling (Ambient air):[1] Creates long, thick fibers.[3] Result: More opaque, more elastic, but potential for syneresis.

  • Standard Protocol: Allow to cool at room temperature (25°C) undisturbed. Do not stir during cooling.

    • Why: Shear forces during the sol-gel transition break the growing fibers, preventing network formation.

Step 4: Maturation

  • Allow the gel to rest for 24 hours.[4] The hydrogen bonding network continues to anneal and strengthen over time.

Structural Characterization Protocols

To validate the supramolecular structure, the following workflow is required.

Rheology (The Gold Standard)
  • Test: Oscillatory Frequency Sweep.

  • Parameters: Strain 0.1% (within Linear Viscoelastic Region), Frequency 0.1–100 rad/s.

  • Passing Criteria: Storage Modulus (

    
    ) must be significantly greater than Loss Modulus (
    
    
    
    ) across the frequency range.
    
    
    should be independent of frequency.[5]
  • Yield Stress: Perform a stress ramp. The point where

    
     crosses 
    
    
    
    is the yield point—critical for topical application (spreadability).
FTIR Spectroscopy
  • Target: Amide I and Amide II bands.

  • Observation: Compare the spectra of the gel to the solution (in a non-interfering solvent like CCl4) or the solid powder.

  • Evidence: A shift in the Amide I peak to lower wavenumbers (e.g., from 1650 cm⁻¹ to 1630 cm⁻¹) indicates strong intermolecular hydrogen bonding.

Scanning Electron Microscopy (SEM)[1][4]
  • Preparation: Xerogel method.[4] The solvent must be removed without collapsing the structure (freeze-drying or supercritical CO2 drying is preferred over simple evaporation).

  • Observation: Look for a dense network of high-aspect-ratio fibers (width 20–200 nm).[1]

Visualization: Characterization Workflow[1][6]

Characterization_Flow cluster_rheo Mechanical Validation cluster_micro Structural Validation cluster_chem Molecular Validation Start Formulated Organogel Rheo Rheology (Oscillatory Sweep) Start->Rheo SEM SEM / TEM (Xerogel) Start->SEM FTIR FTIR Spectroscopy Start->FTIR Result_Rheo G' > G'' (Solid-like) Rheo->Result_Rheo Result_SEM Fibrillar Network Confirmed SEM->Result_SEM Result_FTIR Amide Band Shift (H-Bonding) FTIR->Result_FTIR

Caption: Decision tree for validating the supramolecular integrity of LG-DBA organogels.

Applications in Drug Development

The supramolecular nature of LG-DBA offers distinct advantages for pharmaceutical applications:

  • Transdermal Delivery: The organogel acts as a permeation enhancer. The lipid-like nature of the gelator and the solvent (e.g., IPM or PG) disrupts the stratum corneum, facilitating drug entry.

  • Sustained Release: The drug molecules are trapped within the solvent pockets of the 3D network. Release is governed by diffusion through the tortuous path of the fibers.

  • Lipophilic Drug Solubilization: Many new chemical entities (NCEs) are poorly water-soluble.[1] LG-DBA allows them to be formulated in oils while maintaining a solid, spreadable dosage form.[1]

References

  • Hanabusa, K., et al. (1996). "Low Molecular Weight Gelators for Organic Fluids: Gelation Using a Family of Amino Acid Derivatives." Journal of the Chemical Society, Chemical Communications. Link

  • Ajinomoto Co., Inc. (2025). "GP-1: Amino Acid-Based Gelling Agent Technical Data Sheet." Ajinomoto Health & Nutrition.[6] Link

  • Suzuki, M., et al. (2003). "Supramolecular Hydrogels Formed by L-Lysine Derivatives." Chemistry Letters. Link[1]

  • Vintiloiu, A., & Leroux, J.C. (2008). "Organogels and their use in drug delivery." Journal of Controlled Release. Link

  • Sagalowicz, L., & Leser, M.E. (2010). "Delivery systems for liquid food products." Current Opinion in Colloid & Interface Science. Link

Sources

Methodological & Application

Application Note: Rheological Profiling of Lauroyl Glutamic Dibutylamide (LGDB) Organogels

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Lauroyl glutamic dibutylamide (LGDB), commercially known as GP-1, represents a class of low-molecular-weight organogelators (LMWGs) that has revolutionized transdermal drug delivery and cosmetic formulation. Unlike polymeric gels that rely on chain entanglement, LGDB forms gels through the self-assembly of small molecules into a supramolecular 3D fibrillar network .

This mechanism relies heavily on non-covalent interactions—specifically intermolecular hydrogen bonding between amide groups and van der Waals forces between alkyl chains. Consequently, the macroscopic rheological properties are hypersensitive to thermal history and shear stress.

Why this protocol exists: Standard rheological methods often fail with LMWGs due to wall slip and thermal hysteresis. This guide provides a self-validating workflow to characterize the sol-gel transition, viscoelastic rigidity, and thixotropic recovery of LGDB gels, ensuring data integrity for regulatory submission and formulation stability.

The Mechanism of Gelation

To measure the gel, one must understand the network. LGDB does not "crosslink" in the chemical sense; it crystallizes into high-aspect-ratio fibers that entrap the solvent (e.g., propylene glycol, isostearyl alcohol).

Figure 1: Supramolecular Assembly Pathway

The following diagram illustrates the transition from isotropic solution to a structured gel network.

LGDB_Gelation Solvent Organic Solvent (e.g., Propylene Glycol) Heat Heating (>120°C) Isotropic Solution Solvent->Heat Dissolution LGDB LGDB Powder (Gelator) LGDB->Heat Dissolution Cooling Controlled Cooling (Supersaturation) Heat->Cooling T < T_sol Nucleation Nucleation & 1D Stacking Cooling->Nucleation H-Bonding Network 3D Fibrillar Network (Physical Gel) Nucleation->Network Fiber Entanglement

Caption: The thermodynamic progression of LGDB from solution to a self-assembled fibrillar network.

Sample Preparation: The "Hidden" Variable

Critical Insight: The cooling rate determines the fiber size. Fast cooling typically yields smaller crystals and a more translucent, stronger gel. Slow cooling can lead to large aggregates and opacity.

Protocol:

  • Dissolution: Mix LGDB (typically 1–5 wt%) in the solvent. Heat to 120–140°C (solvent dependent) under magnetic stirring until the solution is perfectly clear.

  • Transfer: Pre-heat the rheometer plates to the solution temperature to prevent "shock gelation" upon loading.

  • Loading: Pipette the hot solution onto the bottom plate. Trimming must be done immediately if the sample gels fast, or after a brief cooling period if it is slow.

  • In-situ Gelation: It is strictly recommended to gel the sample on the rheometer to avoid sample damage during transfer. Cool from 120°C to 25°C at a defined rate (e.g., 5°C/min) to standardize the thermal history.

Rheological Characterization Workflow

Equipment Setup:

  • Instrument: Stress-controlled Rheometer (e.g., TA Instruments DHR, Anton Paar MCR).

  • Geometry: 20mm or 40mm Sandblasted/Cross-hatched Parallel Plates .

    • Why? Organogels are prone to "wall slip," where the solvent lubricates the plate surface, causing an artificial drop in measured modulus. Rough surfaces engage the bulk network.

  • Gap: 500 µm to 1000 µm (ensure gap > 10x the max particle/aggregate size).

Experiment A: Amplitude Sweep (LVR Determination)

Purpose: To define the Linear Viscoelastic Region (LVR) where the gel structure is intact.

  • Frequency: Fixed at 1 Hz (6.28 rad/s).

  • Strain Ramp: 0.01% to 100%.

  • Temperature: 25°C.

  • Output: Plot Storage Modulus (

    
    ) and Loss Modulus (
    
    
    
    ) vs. Strain (%).
  • Criterion: The LVR ends when

    
     drops by 5% from its plateau value. Select a strain value within this plateau (e.g., 0.1%) for all subsequent tests. 
    
Experiment B: Frequency Sweep (The "Fingerprint")

Purpose: To characterize the mechanical strength and time-dependent behavior.[1][2]

  • Strain: Constant (within LVR, e.g., 0.1%).

  • Frequency Range: 0.1 to 100 rad/s.[3]

  • Analysis:

    • If

      
       and both are frequency-independent (flat lines), it is a Strong Gel .
      
    • If

      
       and 
      
      
      
      slope upwards, it is a Weak Gel or structured fluid.
Experiment C: Temperature Ramp (Sol-Gel Transition)

Purpose: To determine the melting point (


) and formation point (

).
  • Strain: 0.1% (LVR).

  • Frequency: 1 Hz.

  • Ramp: Heat from 25°C to 130°C at 2°C/min.

  • Identification: The crossover point where

    
     is the transition temperature.
    
Experiment D: 3-Interval Thixotropy Test (3ITT)

Purpose: To simulate real-world application (e.g., injection through a syringe or spreading on skin) and measure structural recovery.

Protocol:

  • Interval 1 (Rest): Low shear (0.1% strain) for 60s. Baseline state.

  • Interval 2 (Destruction): High shear (100% strain or shear rate > 100

    
    ) for 30s. Simulates application.
    
  • Interval 3 (Recovery): Low shear (0.1% strain) for 300s. Observation of rebuilding.

Figure 2: Rheological Decision Workflow

Rheology_Workflow Start Sample Loaded (In-situ Gelled) AmpSweep Amplitude Sweep (Find LVR) Start->AmpSweep CheckLVR Is LVR Defined? AmpSweep->CheckLVR CheckLVR->AmpSweep No (Adjust Gap/Conc) FreqSweep Frequency Sweep (Characterize Network) CheckLVR->FreqSweep Yes (Use 0.1% Strain) TempRamp Temperature Ramp (Find Melting Point) FreqSweep->TempRamp Thixotropy 3ITT Test (Measure Recovery) TempRamp->Thixotropy New Sample Required

Caption: Step-by-step decision tree for validating LGDB gel mechanics.

Data Interpretation & Troubleshooting Guide

The following table summarizes typical values for a 2-5% LGDB in Propylene Glycol gel and common issues.

ParameterTypical ResponseInterpretationTroubleshooting (If deviating)

(Storage Modulus)


Pa
Indicates gel stiffness. Higher conc. = Higher

.[3]
If

is low/noisy: Check for wall slip. Use sandpaper geometry.[3]

(Loss Modulus)


Pa
Viscous portion.

(approx 10x).
If

at rest: Sample has not gelled or is a sol.
LVR Limit 0.1% – 1.0% StrainBrittle network. Breaks easily under strain.If LVR is <0.01%: Gel is extremely brittle. Handle with care.
Recovery % (3ITT) >80% within 60sFast thixotropic recovery (ideal for injectables).If recovery is slow: Add co-solvent or adjust cooling rate.

80°C – 110°CHigh thermal stability compared to gelatin.If

varies: Check moisture content (water disrupts H-bonds).

References

  • Li, J. L., et al. (2005).[] "Architecture of a Biocompatible Organogel Formed by Gelation of a Small Molecule Organic Gelator." The Journal of Physical Chemistry B. Retrieved from [Link]

  • Murdan, S. (2005). "Organogels in drug delivery." Expert Opinion on Drug Delivery. Retrieved from [Link]

  • TA Instruments. (n.d.). Thixotropy Analysis Using a Rotational Rheometer. Retrieved from [Link]

  • Sahoo, S., et al. (2011). "Organogels: Properties and Applications in Drug Delivery."[3][5][6][7] Designed Monomers and Polymers. Retrieved from [Link]

Sources

Engineering Supramolecular Oleogels for Hydrophobic Drug Delivery using Lauroyl Glutamic Dibutylamide (LGDA)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHARM-2026-LGDA

Executive Summary

The delivery of hydrophobic (BCS Class II and IV) active pharmaceutical ingredients (APIs) remains a critical challenge in drug development due to poor aqueous solubility and bioavailability. Lauroyl glutamic dibutylamide (LGDA), commercially known as GP-1, is a low-molecular-weight organogelator (LMWG) derived from L-glutamic acid. Unlike polymeric gels, LGDA forms thermoreversible "physical" gels via supramolecular self-assembly.

This guide details the protocol for engineering LGDA-based oleogels. By immobilizing edible oils or biocompatible organic solvents, these systems provide a sustained release matrix for lipophilic drugs, protecting them from hydrolysis while maintaining a semi-solid state suitable for topical, transdermal, or oral delivery.

Scientific Foundation: The Mechanism of Gelation

LGDA functions not through polymer chain entanglement, but through the formation of a Self-Assembled Fibrillar Network (SAFIN) . Understanding this mechanism is vital for troubleshooting formulation failures.

Molecular Self-Assembly

LGDA possesses an amphiphilic structure with a polar amino acid head and hydrophobic alkyl tails. Upon heating and subsequent cooling in an apolar solvent:

  • Monomerization: At high temperatures (>80°C), LGDA exists as dissolved monomers.

  • Stacking: As the system cools, intermolecular hydrogen bonds form between the amide groups.

  • Fibrillation: These stacks grow unidirectionally into long fibers.

  • Entrapment: The fibers intertwine to form a 3D scaffold that immobilizes the solvent via capillary forces and surface tension.

Visualization of Mechanism

The following diagram illustrates the transition from monomer to gel network.

LGDA_Mechanism Monomer LGDA Monomers (Solvent Soluble) Cooling Cooling Trigger (T < T_sol-gel) Monomer->Cooling Dissolution > 90°C HBond Intermolecular H-Bonding Cooling->HBond Supersaturation Fibrils Fibrillar Aggregates (Nanoscale Fibers) HBond->Fibrils 1D Stacking Network SAFIN (3D Network) Fibrils->Network Entanglement Gel Supramolecular Oleogel Network->Gel Solvent Immobilization

Figure 1: Mechanistic pathway of LGDA sol-gel transition. The critical step is the cooling-triggered hydrogen bonding which drives the formation of the SAFIN.

Materials and Selection Criteria

The Gelator: LGDA (GP-1)
  • Chemical Name: N-Lauroyl-L-glutamic acid di-n-butylamide.[1]

  • Role: Structure-forming agent.

  • Concentration Range: Typically 0.5% to 5.0% (w/w). Higher concentrations increase gel strength (G') and retard drug release.

The Solvent (Oil Phase)

The choice of solvent dictates the solubility of the hydrophobic drug and the thermal stability of the gel.

  • Isopropyl Myristate (IPM): Excellent skin penetration enhancer; ideal for topical/transdermal.

  • Medium Chain Triglycerides (MCT): High biocompatibility; ideal for oral formulations.

  • Propylene Glycol (PG): Often used as a co-solvent to modulate polarity.

The Model Drug

For validation, select a hydrophobic drug such as Ibuprofen or Indomethacin , or a lipophilic dye like Coumarin-6 for visualization.

Protocol 1: Formulation via Hot-Melt Process

Objective: Create a homogeneous, stable oleogel containing a hydrophobic drug.

Equipment Required[2][3][4][5]
  • Oil bath or hot plate with magnetic stirring (capable of 120°C).

  • Vials with screw caps (Teflon-lined).

  • Vortex mixer.[2]

Step-by-Step Methodology
  • Solvent Preparation:

    • Weigh the required amount of oil (e.g., IPM).

    • Dissolve the hydrophobic drug into the oil. Ensure complete dissolution before adding the gelator.

    • Expert Note: If the drug is heat-sensitive, determine its degradation temperature. LGDA requires high heat to dissolve; you may need to dissolve LGDA first, cool slightly (but above

      
      ), and then add the drug.
      
  • Gelator Addition:

    • Add LGDA (e.g., 20 mg for a 2% w/w gel in 1g oil) to the drug-oil solution.

  • Thermal Dissolution (The Critical Step):

    • Heat the mixture to 110°C - 120°C under continuous stirring (300 rpm).

    • Why this temp? Although LGDA might appear to dissolve at 80°C, microscopic "seeds" often remain. Heating to 120°C ensures total monomerization, preventing premature precipitation.

    • Maintain heat until the solution is crystal clear.

  • Controlled Cooling:

    • Remove from heat.

    • Option A (Fast Cooling): Place immediately in an ice bath (0°C). Result: Smaller fiber network, higher transparency, higher capillary pressure.

    • Option B (Slow Cooling): Allow to cool at room temperature (25°C). Result: Larger fiber aggregates, more opaque gel.

  • Self-Validation (The Inversion Test):

    • After 1 hour of equilibration, invert the vial.

    • Pass: No flow is observed.

    • Fail: Material flows or liquid weeps (syneresis).

Formulation_Workflow Start Weigh Oil & Drug Mix Dissolve Drug (Vortex/Sonicate) Start->Mix AddLGDA Add LGDA Powder (0.5 - 5.0% w/w) Mix->AddLGDA Heat Heat to 115-120°C (Clear Solution) AddLGDA->Heat Cool Cooling Phase (Ambient or Ice Bath) Heat->Cool Validate Inversion Test (1 Hour) Cool->Validate

Figure 2: Workflow for the "Hot-Melt" preparation of LGDA oleogels.

Protocol 2: Characterization & Release Profiling

Rheological Characterization

To confirm the "gel" status and mechanical strength.[2]

  • Instrument: Rheometer with parallel plate geometry (25 mm).

  • Test: Oscillatory Frequency Sweep (0.1 - 100 rad/s) at fixed strain (within Linear Viscoelastic Region, typically 0.1%).

  • Success Criteria: Storage Modulus (

    
    ) must be significantly higher than Loss Modulus (
    
    
    
    ) across the frequency range.
    
    
    is typically independent of frequency in a true gel.
In Vitro Drug Release (Franz Diffusion Cell)

Objective: Measure the controlled release rate of the drug from the gel matrix.

  • Membrane: Use a synthetic membrane (e.g., dialysis membrane, MWCO 12-14 kDa) soaked in receptor medium.

  • Donor Compartment: Load 0.5g of the LGDA Drug-Gel.

  • Receptor Compartment: Phosphate Buffered Saline (PBS) pH 7.4 + Solubilizer (e.g., 1% Tween 80 or SLS).

    • Expert Note: Hydrophobic drugs will not release into pure PBS. You must maintain "Sink Conditions" by adding a surfactant to the receptor fluid.

  • Sampling: Withdraw aliquots at 0.5, 1, 2, 4, 8, 12, and 24 hours. Replace with fresh medium.

  • Analysis: HPLC or UV-Vis spectrophotometry.

Data Presentation Template

Summarize your optimization data using the following structure:

Formulation IDLGDA Conc. (%)Cooling MethodGel AppearanceYield Stress (Pa)Release at 24h (%)
F1 1.0AmbientOpaque5085
F2 2.5AmbientTranslucent21060
F3 5.0AmbientSolid/Cloudy55042
F4 2.5Ice BathTransparent28055

Troubleshooting & Expert Insights

  • Issue: Gel collapse (Syneresis) over time.

    • Cause: The SAFIN network is contracting and squeezing out the oil.

    • Solution: Increase LGDA concentration or add a co-gelator (e.g., 12-hydroxystearic acid) to reinforce the network.

  • Issue: Drug precipitation within the gel.

    • Cause: Drug concentration exceeds saturation in the oil phase at room temperature.

    • Solution: The gel does not increase drug solubility; it only immobilizes the solvent. Ensure the drug load is below its saturation point in the specific oil used.

  • Issue: Incomplete Dissolution.

    • Cause: Heating temperature too low (<100°C).

    • Solution: LGDA has a high melting point. Ensure the mixture reaches ~115°C-120°C briefly to destroy all crystal nuclei.

References

  • Ajinomoto Co., Inc. (n.d.). GP-1: Amino Acid-Based Gelling Agent Technical Data Sheet. Retrieved from

  • Hanabusa, K., et al. (1996). Low Molecular Weight Gelators for Organic Fluids: Gelation Using a Family of Amino Acid Derivatives. Chemistry Letters. Retrieved from

  • Vintiloiu, A., & Leroux, J. C. (2008). Organogels and their use in drug delivery -- A review. Journal of Controlled Release. Retrieved from

  • Sagai, H., et al. (2022). Hydrogel Formation by Glutamic-acid-based Organogelator Using Surfactant-mediated Gelation. Journal of Oleo Science. Retrieved from

  • Debnath, S., et al. (2013). Applications of organogels in drug delivery. International Journal of Research in Pharmaceutical and Biomedical Sciences. Retrieved from

Sources

Application Note: Engineering Injectable Oleogels using Lauroyl Glutamic Dibutylamide (GP-1)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the formulation of injectable oleogels utilizing N-Lauroyl-L-glutamic acid di-n-butylamide (commonly referred to as GP-1 ).[1] Unlike polymeric hydrogels, GP-1 oleogels rely on low-molecular-weight organogelators (LMWGs) to form supramolecular networks. These systems offer distinct advantages for hydrophobic drug delivery: high loading capacity, sustained release, and hydrolytic stability.

The core challenge in this application is balancing mechanical stability (to serve as a depot) with injectability (shear-thinning behavior). This protocol provides a validated workflow to engineer thixotropic oleogels that liquefy under needle shear and instantaneously recover their structure in situ.

Scientific Foundation: The Supramolecular Mechanism

The gelling capability of Lauroyl glutamic dibutylamide stems from its ability to self-assemble into a 3D fibrillar network via non-covalent interactions. Understanding this mechanism is crucial for troubleshooting phase separation or "blooming."

Mechanism of Action[2]
  • Hydrogen Bonding: The amide groups of the GP-1 molecule facilitate intermolecular hydrogen bonding, acting as the "glue" that stacks monomers into long fibers.

  • Van der Waals Forces: The alkyl chains (lauroyl tail and butyl head groups) interact with the apolar solvent (oil), promoting solubility while simultaneously driving the aggregation of the core into fibers.

  • Entrapment: These fibers intertwine to form a steric network that immobilizes the liquid oil via surface tension and capillary forces.

Visualization: Supramolecular Assembly Pathway

The following diagram illustrates the transition from monomeric dispersion to a structured gel network.

GP1_Assembly Monomer GP-1 Monomer (Dispersion) Heat Thermal Energy (>100°C) Monomer->Heat Dissolution Stacking 1D Stacking (H-Bonding) Heat->Stacking Cooling Fibril Self-Assembled Fibers Stacking->Fibril Anisotropic Growth Network 3D Oleogel Network Fibril->Network Entanglement & Solvent Trapping

Figure 1: The thermodynamic transitions required to form a stable GP-1 oleogel network.

Materials and Equipment

Reagents
  • Gelator: N-Lauroyl-L-glutamic acid di-n-butylamide (GP-1).[1][] Purity >98% is critical to prevent crystallization defects.

  • Solvent (Oil Phase): Medium Chain Triglycerides (MCT) or pharmaceutical-grade Soybean Oil.

    • Note: MCT is preferred for initial optimization due to its low viscosity and high oxidation stability.

  • Active Pharmaceutical Ingredient (API): Hydrophobic drug (e.g., Steroids, Cannabinoids).

Equipment
  • High-Shear Mixer / Magnetic Stirrer: Capable of 500 RPM.

  • Temperature Control: Oil bath or programmable hotplate (Accuracy ±1°C).

  • Rheometer: Cone-and-plate geometry (e.g., 40mm, 2°) with Peltier temperature control.

  • Syringes: 1mL Luer-lock glass syringes.

  • Needles: 21G and 23G (standard for depot injections).

Protocol A: Aseptic Formulation (Hot Melt Process)

Objective: To create a sterile, homogeneous 5% (w/w) GP-1 oleogel.

Expert Insight: GP-1 has a high melting point (~160°C) but dissolves in oils at lower temperatures (90-120°C) due to solvation. Never overheat the oil beyond its smoke point.

Step-by-Step Methodology
  • Preparation of Oil Phase:

    • Weigh the required amount of MCT oil into a sterile glass beaker.

    • Begin heating to 110°C under moderate stirring (200 RPM).

    • Why 110°C? This ensures complete dissolution of GP-1 without degrading most oils.

  • Gelator Addition:

    • Slowly add GP-1 powder (5% w/w) to the hot oil.

    • Increase stirring speed to 400-500 RPM.

    • Maintain temperature at 110°C until the solution is optically clear . This typically takes 10-20 minutes.

    • Checkpoint: If the solution remains hazy, the gelator is not fully dissolved. Increase temp by 5°C increments, max 120°C.

  • API Incorporation (Thermolabile Handling):

    • Scenario A (Heat Stable API): Add directly at 110°C and stir for 5 mins.

    • Scenario B (Heat Sensitive API):

      • Turn off heat. Allow the solution to cool to 85°C .

      • Critical Window: You are approaching the sol-gel transition temperature (

        
        ).[3]
        
      • Add API immediately and mix vigorously for 60 seconds.

  • Controlled Cooling (The Annealing Phase):

    • Transfer the hot sol into the final container (e.g., syringe barrel or vial).

    • Allow to cool to room temperature (25°C) undisturbed.

    • Caution: Rapid cooling (quenching) creates smaller, less organized fibers (more transparent, less rigid). Slow cooling creates thicker fibers (more opaque, higher rigidity). For injectables, passive room temp cooling is the standard balance.

Protocol B: Rheological Validation (Injectability)

Objective: To quantify the "Injectability" and "Depot Formation" capabilities using a rotational rheometer.

The Logic: An injectable gel must be thixotropic . It must behave like a liquid under high shear (injection) and a solid at rest (in the body).

Experimental Workflow: 3-Step Shear Recovery Test
  • Loading: Load the gel onto the rheometer plate (25°C or 37°C). Allow 5 mins for relaxation.

  • Step 1: Resting State (Simulation of storage):

    • Shear Rate:

      
      [4]
      
    • Duration: 60 seconds.[4]

    • Metric: Measure Viscosity (

      
      ).
      
  • Step 2: Injection State (Simulation of needle passage):

    • Shear Rate:

      
       (or calculated based on needle gauge).
      
    • Duration: 10 seconds.[5]

    • Metric: Measure Viscosity (

      
      ).
      
  • Step 3: Recovery State (Simulation of depot formation):

    • Shear Rate:

      
      [4]
      
    • Duration: 300 seconds.[5][6]

    • Metric: Measure time to recover 90% of initial

      
       (Storage Modulus).
      
Visualization: Rheological Validation Workflow

Rheology_Workflow Load Sample Loading (Equilibrate 5 min) Step1 Step 1: Low Shear (0.1 1/s) Base Stability Load->Step1 Step2 Step 2: High Shear (100 1/s) Injection Simulation Step1->Step2 Shear Thinning Step3 Step 3: Low Shear (0.1 1/s) Structure Recovery Step2->Step3 Thixotropic Loop Decision Recovery > 80% in < 2 min? Step3->Decision Pass VALIDATED Injectable Decision->Pass Yes Fail FAILED Adjust Formulation Decision->Fail No

Figure 2: The 3-Step Shear protocol determines if the oleogel can survive injection and reform a depot.

Data Analysis & Specifications

When characterizing your formulation, compare your results against these standard target ranges for a successful subcutaneous depot.

ParameterTest MethodTarget RangeRelevance
Gelation Temp (

)
DSC / Inverted Tube70°C - 90°CEnsures gel remains solid at body temp (37°C).
Storage Modulus (

)
Rheology (LVR)1,000 - 10,000 PaSufficient stiffness to prevent migration from injection site.
Yield Stress Stress Sweep50 - 200 PaForce required to initiate flow (plunger force).
Recovery Time Step-Shear< 2 minutesPrevents "burst release" or leakage immediately post-injection.

Troubleshooting Formulation Defects

Issue 1: Syneresis (Oil Leaking)

  • Cause: The fibrillar network is too weak to hold the oil volume.

  • Solution: Increase GP-1 concentration by 0.5% or cool the sample faster (ice bath) to create a tighter network mesh.

Issue 2: Blooming (Crystals on Surface)

  • Cause: GP-1 is recrystallizing out of the oil rather than forming a network.

  • Solution: The oil polarity is too high. Switch to a more non-polar oil (e.g., mix MCT with Mineral Oil) or add a co-gelator (e.g., GP-1 + EB-21).

Issue 3: Clogging the Needle

  • Cause: The gel is not shear-thinning sufficiently.

  • Solution: The gel is too brittle. Add a "plasticizer" like Polysorbate 80 (1-2%) to disrupt the hydrogen bonding slightly, making the gel more pliable under flow.

References

  • Ajinomoto Co., Inc. (2025).[1][7] GP-1 Technical Data Sheet: Dibutyl Lauroyl Glutamide. Retrieved from

  • Li, J. L., Liu, X. Y., Wang, R. Y., & Xiong, J. Y. (2005).[] Architecture of a biocompatible organogel formed by gelation of a small molecule organic gelator. Journal of Physical Chemistry B. Retrieved from

  • Vintiloiu, A., & Leroux, J. C. (2008). Organogels and their use in drug delivery—A review. Journal of Controlled Release. Retrieved from

  • Mao, L., et al. (2022). Rheology and Tribology of Ethylcellulose-Based Oleogels. MDPI. Retrieved from

  • ThermoFisher Scientific. (2023). Rheological characterization of semi-solid pharmaceutical formulations. Retrieved from

Sources

Application Note: Development of Stimuli-Responsive Organogels using Lauroyl Glutamic Dibutylamide (LGDB)

[1]

Abstract & Introduction

Low-Molecular-Weight Gelators (LMWGs) represent a class of smart materials that self-assemble into fibrous networks (SAFiNs) via non-covalent interactions.[1][2] Among these, N-lauroyl-L-glutamic acid di-n-butylamide (LGDB) —commercially known as GP-1—stands out for its exceptional ability to gel a wide range of organic fluids at low concentrations.[1]

Unlike polymer gels driven by entanglement, LGDB gels are supramolecular. They are thermodynamically reversible, transitioning between sol and gel states based on thermal or chemical stimuli. This Application Note provides a rigorous protocol for synthesizing LGDB, forming organogels, and utilizing them for Phase-Selective Gelation (PSG) —a critical application for recovering oil from aqueous environments (e.g., oil spill remediation).

The Mechanism: Supramolecular "Lock and Key"

LGDB functions through a cooperative self-assembly mechanism:

  • Hydrogen Bonding: The amide groups in the glutamic acid core form an intermolecular hydrogen-bonding network.

  • Van der Waals Forces: The long alkyl chains (lauroyl and butyl groups) provide hydrophobic stabilization.

  • Chirality: The L-glutamic acid backbone induces a helical twist in the fibers, preventing crystallization and promoting entanglement into a 3D network.

Material Synthesis & Preparation

While LGDB is commercially available (e.g., Ajinomoto GP-1), in-house synthesis allows for derivative modification.[1] The following protocol utilizes the Aminolysis of Diesters , favored for its high yield and absence of difficult acid chloride intermediates.

Protocol A: Synthesis of LGDB

Objective: Synthesize N-lauroyl-L-glutamic acid di-n-butylamide from N-lauroyl-L-glutamic acid dimethyl ester.

Reagents:

  • N-lauroyl-L-glutamic acid dimethyl ester (LGA-DME)[3][4]

  • n-Butylamine (Excess)[3][4]

  • Methanol (Solvent)[5]

  • Dilute HCl and NaOH (for workup)[5]

Step-by-Step Procedure:

  • Charge: In a glass-jacketed reactor equipped with a reflux condenser and nitrogen inlet, dissolve 110 g of LGA-DME in 20 g of Methanol .

  • Addition: Meter in 110 g of n-butylamine (approx. 5 equivalents) over 30 minutes.

  • Reflux: Heat the mixture to reflux (~65°C) for 8 hours to ensure complete aminolysis.

  • Precipitation: Dissolve the reaction mass in an additional 100 g of methanol, then slowly add 400 g of water . The product will precipitate as a gelatinous white solid.

  • Purification (Acid/Base Wash):

    • Filter the precipitate.[3][4][5]

    • Resuspend in 1N HCl (to remove unreacted amine) and stir for 30 minutes. Filter.

    • Resuspend in 1N NaOH (to remove unreacted acid derivatives) and stir for 30 minutes. Filter.

    • Wash with neutral water until filtrate pH is 7.0.

  • Drying: Dry the white powder in a vacuum oven at 60°C for 24 hours.

    • Target Yield: ~70-80%

    • Melting Point: 149–153°C[6]

Gelation Protocol & Characterization

This section details how to form the gel and validate its physical properties.

Protocol B: Standard Gel Formation (Thermal Activation)

Objective: Determine the Minimum Gelation Concentration (MGC) and form a stable organogel.[1]

  • Weighing: Weigh LGDB powder into a screw-cap vial. Start with 1.0 wt% (e.g., 10 mg in 1 mL solvent).

  • Solvent Addition: Add the target organic solvent (e.g., Toluene, Mineral Oil, Isopropyl Myristate).

  • Heating (Sol State): Seal the vial and heat using a heat gun or oil bath to 80–100°C (or until the solid completely dissolves).

    • Critical Check: The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.

  • Cooling (Gel State): Allow the vial to cool to room temperature (25°C) undisturbed.

    • Note: Rapid cooling (ice bath) creates smaller fiber domains (more transparent); slow cooling creates larger fibers (more opaque).

  • Validation: Perform the Inverted Vial Test . Invert the vial for 10 minutes. If no flow is observed, it is a gel (

    
    ).
    
Data: Minimum Gelation Concentrations (MGC)

LGDB is highly efficient.[1] Typical MGC values for common solvents are listed below:

Solvent ClassSpecific SolventMGC (wt%)Gel Appearance
Aromatic Toluene0.4 - 0.8Transparent
Aromatic Xylene0.5 - 0.9Transparent
Aliphatic Mineral Oil1.0 - 2.0Opaque / Translucent
Ester Isopropyl Myristate1.5 - 2.5Translucent
Alcohol Ethanol> 5.0Precipitate (Poor Gelation)

Technical Insight: LGDB struggles to gel short-chain alcohols (Ethanol/Methanol) because these polar protic solvents disrupt the intermolecular hydrogen bonding required for fiber formation.

Stimuli-Responsive Application: Phase-Selective Gelation

The most powerful application of LGDB is Phase-Selective Gelation (PSG) .[1] When added to a mixture of oil and water, LGDB selectively gels the oil phase, allowing it to be scooped out as a solid, leaving the water clean.

Protocol C: Oil Recovery from Biphasic Systems

Scenario: Simulating an oil spill recovery.

  • Preparation: Create a biphasic mixture: 5 mL Water (dyed Blue) + 5 mL Diesel/Toluene (dyed Red).

  • Doping: Add LGDB powder directly to the biphasic mixture at 2.0 wt% relative to the oil phase.

  • Trigger (Heat/Sonication):

    • Lab Scale: Heat the mixture to ~60°C (below water boiling, above gel transition) and vortex briefly to dissolve LGDB in the oil layer.

    • Field Scale (Concept): Use a carrier solvent (e.g., a concentrated LGDB solution in ethanol) that is sprayed onto the oil; the ethanol diffuses into the water, triggering the LGDB to gel the oil.

  • Rest: Allow to cool to room temperature.

  • Separation: The oil phase solidifies into a rigid puck. The water phase remains liquid.

  • Recovery: Remove the gelled oil mechanically.[1]

  • Recycling: Heat the gelled oil in a distillation apparatus to recover the oil and recycle the LGDB residue.

Visualizations & Pathways

Diagram 1: Synthesis and Self-Assembly Mechanism

This diagram illustrates the chemical synthesis and the subsequent supramolecular assembly into a SAFiN.[2]

LGDB_Mechanismcluster_synthesisSynthesis (Aminolysis)cluster_assemblySupramolecular AssemblyLGALGA-Dimethyl EsterReactionReflux (MeOH, 8h)LGA->ReactionAminen-ButylamineAmine->ReactionLGDBLGDB Monomer(GP-1)Reaction->LGDBH_BondIntermolecularH-BondingLGDB->H_BondDissolution & CoolingStack1D Fibril StackH_Bond->StackSelf-AssemblyNetwork3D Fiber Network(SAFiN)Stack->NetworkEntanglementGelOrganogel(Solvent Trapped)Network->GelCapillary Forces

Caption: Synthesis of LGDB via aminolysis followed by supramolecular assembly into a 3D gel network driven by hydrogen bonding.

Diagram 2: Phase-Selective Gelation Workflow

This workflow demonstrates the logic for separating oil from water using LGDB.[1]

Phase_SelectionInputBiphasic Mixture(Oil + Water)Step1Add LGDB Gelator(Solid or Carrier Solution)Input->Step1Step2Apply Stimulus(Heat/Agitation)Step1->Step2ProcessPhase Selective Solubilization(LGDB enters Oil Phase)Step2->ProcessStep3Cooling / RestProcess->Step3ResultSystem SeparationStep3->ResultOutput1Solidified Oil Phase(Gel)Result->Output1Output2Liquid Aqueous PhaseResult->Output2RecycleDistillation/RecoveryOutput1->RecycleOptional

Caption: Workflow for Phase-Selective Gelation (PSG) used in oil spill remediation and biphasic separation.

Rheological Validation (Quality Control)

To ensure scientific integrity, "gelation" must be defined quantitatively, not just visually.

  • Instrument: Stress-controlled Rheometer (e.g., Anton Paar or TA Instruments).

  • Geometry: Cone-and-plate or Parallel plate (sandblasted to prevent slip).

  • Test: Oscillatory Frequency Sweep (0.1 – 100 rad/s) at constant strain (within Linear Viscoelastic Region, typically 0.1%).

  • Criteria for Gel:

    • Storage Modulus (

      
      ) > Loss Modulus (
      
      
      ).
    • 
       is independent of frequency (flat plateau).
      
    • Phase angle (

      
      ) is near 0° (typically < 10°).
      

References

  • Hanabusa, K., et al. (1996). "Low Molecular Weight Gelators for Organic Fluids: Gelation using a Family of Amino Acid Derivatives." Journal of the Chemical Society, Chemical Communications.

  • Sagal, J., et al. (2020). "Amino Acid-Containing Phase-Selective Organogelators: A Water-Based Delivery System for Oil Spill Treatment." ACS Omega.

  • Ajinomoto Co., Inc. "Gelatinization Agent GP-1 Technical Data Sheet."[1] UL Prospector. [1]

  • Hoque, J., et al. (2014). "A new class of phase-selective synthetic β-amino acid based peptide gelator."[1][7] ChemPlusChem.

  • Lubrizol Patent. "Process for the preparation of N-lauroyl-L-glutamic acid di-n-butylamide."[1][3] US Patent 5792880A.

Application Note: Cryo-TEM Visualization of Lauroyl Glutamic Dibutylamide (LGDB) Supramolecular Networks

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cryo-TEM sample preparation for imaging Lauroyl glutamic dibutylamide networks. Content Type: Detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Lauroyl-L-glutamic acid di-n-butylamide (LGDB), commercially known as GP-1 , is a Low Molecular Weight Gelator (LMWG) capable of forming highly entangled fibrillar networks in both organic solvents (organogels) and surfactant-mediated aqueous systems (hydrogels).[1] While LGDB is invaluable for drug delivery and cosmetic rheology modification, imaging its native supramolecular structure presents a paradox: the networks are stabilized by weak non-covalent interactions (hydrogen bonding, van der Waals forces) that are easily destroyed by the shear forces inherent to standard Cryo-TEM preparation (blotting).

This guide details a "Gel-on-Grid" methodology designed to preserve the 3D integrity of LGDB fibers. Unlike protein preparation, which prioritizes particle distribution, this protocol prioritizes network relaxation and thermal management to visualize the native mesh structure.

Material Science & Mechanism

To image LGDB, one must understand its assembly. LGDB molecules self-assemble via intermolecular hydrogen bonding between the amide groups and hydrophobic interactions of the alkyl chains.

  • The Challenge of Thixotropy: LGDB gels are thixotropic. High shear (pipetting/blotting) breaks the network into a sol state. Upon rest, the network reforms.

  • The Vitrification Trap: Standard Cryo-TEM involves blotting (high shear) followed immediately by plunging (vitrification). If the sample is plunged instantly after blotting, you image the broken sol state, not the gel network.

  • Solution: A Rest-Wait-Plunge protocol is required to allow on-grid network recovery.

Molecular Assembly Diagram

The following diagram illustrates the transition from monomeric sol to the fibrillar network required for imaging.

LGDB_Assembly Sol Hot LGDB Sol (Monomers/Small Oligomers) Nucleation Nucleation (Cooling/Supersaturation) Sol->Nucleation T < T_gel Stacking 1D Stacking (H-Bonding Amides) Nucleation->Stacking Fibers Fibril Formation (Helical twisting) Stacking->Fibers Network 3D Network (Gel) (Entanglement/Bundling) Fibers->Network Shear Shear Force (Blotting) Network->Shear Prep Step Broken Broken Fragments (Anisotropic Sol) Shear->Broken Recovery Thixotropic Recovery (On-Grid Incubation) Broken->Recovery Critical Step Recovery->Network Re-assembly

Figure 1: The structural lifecycle of LGDB during sample preparation. Note the critical "Recovery" loop required post-blotting.

Critical Experimental Parameters

ParameterSpecificationScientific Rationale
Grid Type Quantifoil R 1.2/1.3 or R 2/2 (Copper or Gold)Holey carbon provides support. Avoid continuous carbon, which induces surface-interaction artifacts. Gold grids reduce cryo-contraction movement.
Surface Treatment Weak Glow Discharge (10-15s, 15mA)LGDB is amphiphilic but often used in hydrophobic contexts. A surface that is too hydrophilic (strong plasma) causes the sample to spread too thin, destabilizing the mesh.
Sample Temp

(approx. 60-80°C depending on solvent)
Sample must be applied as a liquid sol.
Chamber Temp

(e.g., 25°C)
The sample must cool and gel on the grid before plunging.
Humidity 95-100%Essential. Any evaporation during the "Recovery" phase alters the concentration (CGC) and induces salt artifacts.
Blot Force Low (0 or 1 on Vitrobot)Minimize mechanical shear.

Detailed Protocol: The "Gel-on-Grid" Method

This protocol assumes the use of an automated plunge freezer (e.g., Thermo Fisher Vitrobot Mark IV) but is adaptable to manual plungers (Leica EM GP2).

Phase 1: Sample Preparation (Sol State)
  • Dissolution: Dissolve LGDB powder in the target solvent (e.g., water/surfactant mix, propylene glycol, or oil).

    • Note: LGDB typically requires heating to 80–100°C to fully dissolve.

  • Clarification: Vortex and centrifuge briefly while hot to ensure no undissolved crystals remain (these will break the grid carbon).

  • Thermal Equilibration: Maintain the sample at a temperature roughly 10°C above its gelation point (

    
    ) using a heat block. Do not let it gel in the tube. 
    
Phase 2: Grid Preparation & Plunging

Goal: Apply as liquid, blot excess, allow network to reform, then freeze.

  • Setup:

    • Fill cryogen container with liquid nitrogen.

    • Liquefy ethane (or ethane/propane mix) in the central cup.

    • Set Vitrobot Chamber: Temp: 25°C (or room temp), Humidity: 100% .

  • Grid Loading:

    • Glow discharge the Quantifoil grid (Weak: 15s air plasma).

    • Load grid into tweezers and mount in the Vitrobot.

  • Application (The Critical Step):

    • Draw 3.0 µL of the hot/warm sol into a pipette.

    • Apply to the grid through the side port.

  • Blotting:

    • Wait Time (Pre-blot): 0 seconds (Apply and immediately blot to prevent premature gelling which leads to "clumping").

    • Blot Time: 2.0 – 3.0 seconds.

    • Blot Force: 0 (Gentle).

  • On-Grid Relaxation (The "Wait" Step):

    • Drain Time / Wait Time: Program a delay of 30 to 60 seconds after blotting but before plunging.

    • Mechanism:[1][2][3][4] During this interval, the thin film is static. The LGDB molecules, aligned by the shear of blotting, relax and re-establish the hydrogen-bonded network (thixotropic recovery).

  • Vitrification:

    • Plunge into liquid ethane.[5]

  • Storage: Transfer to grid box under liquid nitrogen.

Phase 3: Imaging Strategy (Low Dose)

LGDB fibers are beam-sensitive soft matter.

  • Microscope: 200kV or 300kV Cryo-TEM (e.g., Glacios, Krios, Talos).

  • Fluence (Dose): Total dose must be < 10-15 e⁻/Ų .

    • Observation: Higher doses will cause the fibers to "bubble" and melt, destroying the helical twist features.

  • Contrast Enhancement:

    • Defocus: Use higher defocus than usual (-2.5 to -4.0 µm) to generate phase contrast for the low-Z carbon/nitrogen fibers.

    • Phase Plate: If available, a Volta Phase Plate (VPP) is highly recommended to visualize the fine strands (5-20 nm diameter) without excessive defocus.

Workflow Visualization

Workflow cluster_0 Phase 1: Bench Prep cluster_1 Phase 2: Vitrobot (100% Humidity) Step1 Heat LGDB to >80°C (Clear Sol) Step2 Maintain at T > T_gel (Prevent premature gelling) Step1->Step2 Step3 Apply 3µL Sol to Grid Step2->Step3 Step4 Blot (Shear Force) Removes excess, aligns fibers Step3->Step4 Step5 RELAXATION (30-60s) Thixotropic Recovery of Network Step4->Step5 Critical Delay Step6 Plunge Freeze (Liquid Ethane) Step5->Step6

Figure 2: Optimized "Gel-on-Grid" workflow emphasizing the relaxation period post-blotting.

Troubleshooting & Artifacts

ArtifactAppearance in TEMCauseCorrection
Broken/Short Fibers No network; isolated short rods aligned in one direction.Shear damage from blotting without recovery time.Increase the "Wait/Drain" time after blotting (Step 5).
Thick Ice / Black Areas Electron beam cannot penetrate; no features visible.Hydrophobicity of LGDB repels liquid from holes.Increase Glow Discharge time slightly or add trace surfactant (if compatible).
Crystalline Ice Sharp Bragg reflections; grainy background.Evaporation during the "Relaxation" phase.Ensure humidity is 100% . Check humidifier wicks.
"Bubbling" Fibers Fibers look like strings of pearls or vanish.Radiation damage.[2]Reduce electron dose per frame. Use K3/Falcon counting modes.

References

  • Cui, J., et al. (2010). Morphology and Gelation Mechanism of a Low Molecular Weight Gelator. Langmuir. Link

  • Danino, D. (2012). Cryo-TEM of Soft Matter: A Guide to the Technique and its Applications. Current Opinion in Colloid & Interface Science. Link

  • Terech, P., & Weiss, R. G. (1997). Low Molecular Mass Gelators of Organic Liquids and the Properties of their Gels. Chemical Reviews. Link

  • Patterson, J. P., et al. (2014). Cryo-TEM of Supramolecular Polymers and Hydrogels. Polymer Chemistry. Link

  • Thermo Fisher Scientific. Vitrobot Mark IV User Manual: Operation Guidelines for Viscous Samples. Link

Sources

Troubleshooting & Optimization

Controlling the viscosity and thixotropy of Lauroyl glutamic dibutylamide gels

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Lauroyl Glutamic Dibutylamide (LGDA), a versatile low-molecular-weight organogelator. Also known as Dibutyl Lauroyl Glutamide, this L-glutamic acid derivative is prized for its ability to structure organic liquids into thermo-reversible gels.[1][2][3] This guide is designed to provide you with in-depth, field-proven insights to help you master the control of viscosity and thixotropy in your LGDA gel formulations. We will move from foundational principles to specific troubleshooting, ensuring you understand not just the "how," but the critical "why" behind each experimental step.

Section 1: Foundational Principles of LGDA Gelation

Before troubleshooting, it's crucial to understand the mechanism driving the formation of LGDA gels. Unlike polymeric gels which rely on covalent cross-links, LGDA gels are formed through the principle of molecular self-assembly.[1][4]

The Mechanism: LGDA molecules, possessing both hydrogen-bonding amide groups and long, hydrophobic lauroyl and butyl chains, non-covalently assemble into a three-dimensional fibrillar network.[1] This process is driven primarily by hydrogen bonding between the amide functionalities of different LGDA molecules. These fibers physically entangle and create a network that immobilizes the solvent, resulting in the formation of a gel.[1][2] The thermo-reversible nature of these gels means they form upon cooling and melt upon heating, a direct consequence of the disruption and reformation of these non-covalent bonds.[1]

Viscosity and Thixotropy Explained:

  • Viscosity: This is a measure of a fluid's resistance to flow. In LGDA gels, viscosity is dictated by the density and strength of the self-assembled fibrillar network. A denser, more robust network leads to higher viscosity.

  • Thixotropy: This is a time-dependent, shear-thinning property.[5] A thixotropic gel becomes less viscous when subjected to mechanical stress (e.g., shaking, stirring, or spreading) and then gradually recovers its viscosity when the stress is removed.[5][6] This behavior is critical for applications requiring easy application followed by the product staying in place.[1][5] The breakdown and subsequent self-healing of the fiber network under and after shear is the basis for thixotropy in these systems.[5][6]

Section 2: Key Factors Influencing Viscosity & Thixotropy

Mastering your LGDA gel formulation requires a firm grasp of the key variables. The interplay between these factors determines the final rheological profile of your product.

FactorEffect on ViscosityEffect on Thixotropic RecoveryCausality
LGDA Concentration Increases with concentrationCan be faster or slower; complex relationshipHigher concentration leads to a denser fiber network, increasing resistance to flow.[1]
Solvent Polarity Generally higher in non-polar solventsDependent on solvent-gelator interactionLGDA self-assembly is favored in solvents where it is sufficiently, but not excessively, soluble.[7] Polar solvents can interfere with the hydrogen bonding necessary for fiber formation.[8][9]
Temperature Decreases with increasing temperatureSlower recovery at higher temperaturesHeat provides the energy to disrupt the non-covalent bonds holding the network together, leading to a sol-gel transition.[1][10]
Cooling Rate Rapid cooling can lead to lower viscosityMay be incomplete or slowerSlow cooling allows for more ordered and extensive fiber growth, creating a stronger network. Rapid cooling can trap the system in a kinetically less favorable state.
Shear History High shear reduces initial viscosityDependent on the extent of network breakdownApplying high shear during or after gel formation breaks down the fiber network. The extent of this breakdown influences the starting viscosity and the time needed for recovery.[5][11]
Additives (e.g., surfactants, polymers) Highly variableCan be enhanced or hinderedAdditives can interact with LGDA molecules or the solvent, disrupting or promoting the self-assembly process. For instance, some surfactants can mediate gelation in aqueous systems where LGDA is normally insoluble.[12][13][14]

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the formulation and characterization of LGDA gels.

Q1: My gel failed to form, or the mixture remains a low-viscosity liquid.

A1: This is a classic issue often rooted in solubility and thermal processing.

  • Underlying Cause: Gelation occurs in a "sweet spot" of solubility.[7][15] If the LGDA is too soluble in the chosen solvent, the molecules will remain dispersed rather than self-assembling. Conversely, if it is completely insoluble, it will not dissolve in the first place. Temperature is also critical; the mixture must be heated sufficiently to fully dissolve the LGDA before cooling.

  • Troubleshooting Steps:

    • Verify Dissolution Temperature: Ensure you are heating the mixture to a temperature where all LGDA particles are fully dissolved and the solution is clear before initiating the cooling process. This temperature will vary depending on the solvent.

    • Evaluate Solvent Choice: The polarity of your solvent is paramount. LGDA works best in non-polar to semi-polar organic liquids.[9] If you are using a highly polar solvent, it may be disrupting the hydrogen bonds essential for fiber formation. Consider a less polar alternative.

    • Check Concentration: The concentration of LGDA may be below the minimum gelation concentration (MGC) for that specific solvent. The MGC can be as low as 0.2-0.6 wt% in some systems but varies significantly.[12][14] Try incrementally increasing the LGDA concentration.

Q2: The viscosity of my gel is too high and difficult to work with.

A2: Overly high viscosity points to an excessively robust gel network.

  • Underlying Cause: This is typically due to a high concentration of LGDA or a solvent system that strongly promotes dense fiber formation.

  • Troubleshooting Steps:

    • Reduce LGDA Concentration: This is the most direct way to decrease viscosity. Methodically reduce the weight percentage of LGDA in your formulation.

    • Increase Cooling Rate: A faster "snap" cool can result in a less ordered, and therefore less rigid, network structure compared to slow, controlled cooling.

    • Modify the Solvent System: Introduce a co-solvent that slightly increases the polarity of the system. This can subtly temper the self-assembly process, leading to a less dense network and lower viscosity.

Q3: My gel is exhibiting poor thixotropic recovery. It thins out under shear but doesn't regain its structure quickly.

A3: Slow or incomplete recovery indicates that the self-assembled network is not efficiently reforming after being broken by mechanical stress.

  • Underlying Cause: The forces driving the re-assembly of the fibers are not strong or rapid enough in your specific formulation. This can be influenced by solvent interactions and the presence of interfering additives.

  • Troubleshooting Steps:

    • Optimize LGDA Concentration: While counterintuitive, both too low and too high concentrations can affect recovery. At low concentrations, there may not be enough fibers to find each other and reform the network. At very high concentrations, the broken fibers might be too sterically hindered to realign properly. Experiment with concentrations around your current level.

    • Re-evaluate Solvent and Additives: Certain molecules can adsorb to the surface of the LGDA fibers, preventing them from re-associating via hydrogen bonding after shear. Analyze your formulation for any such interfering species.

    • Allow Sufficient Rest Time: Thixotropic recovery is time-dependent.[5] Ensure you are allowing enough time in your measurement protocol for the structure to rebuild. The recovery can take seconds to many minutes.

Q4: I'm observing syneresis (the gel is "weeping" or expelling solvent).

A4: Syneresis occurs when the gel network contracts after formation, squeezing out the solvent.

  • Underlying Cause: This often happens when the gel network is too strong or undergoes further organization and contraction over time. It suggests that the affinity of the gelator molecules for each other is significantly higher than their affinity for the solvent.

  • Troubleshooting Steps:

    • Adjust LGDA Concentration: A slight reduction in the gelator concentration can often alleviate this issue by forming a less compact network.

    • Introduce a Co-solvent or Additive: Adding a component that improves the interaction between the network and the solvent can help. A co-solvent that slightly improves the solubility of LGDA can sometimes prevent the network from becoming overly contracted.

    • Control Cooling Conditions: Experiment with different cooling rates. Sometimes a more rapid cooling process can lead to a more kinetically trapped, less ordered (and less prone to contraction) network.

Section 4: Experimental Protocols & Workflows

Reproducibility is key in scientific research. Following standardized protocols is essential for obtaining reliable rheological data.

Protocol 1: Standard Preparation of an LGDA Organogel
  • Weighing: Accurately weigh the desired amount of LGDA and the organic solvent into a heat-resistant, sealed vial. An analytical balance is recommended.

  • Heating & Dissolution: Place the vial on a hot plate with a magnetic stirrer. Heat the mixture while stirring to the dissolution temperature (typically 80-120°C, solvent-dependent) until the LGDA is fully dissolved and the solution is visually clear.

  • Cooling (Gelation): Turn off the heat and stirrer. Allow the vial to cool to room temperature undisturbed. For controlled cooling, you can place the vial in a water bath set to a specific temperature.

  • Maturation: Allow the gel to rest for at least 24 hours at a constant temperature before performing any characterization. This allows the fiber network to fully form and equilibrate.

Protocol 2: Characterizing Thixotropy with a Rotational Rheometer

This protocol measures the viscosity recovery after a period of high shear.

  • Sample Loading: Carefully load the equilibrated gel onto the rheometer plate, ensuring no air bubbles are trapped. Bring the geometry to the correct gap size.

  • Equilibration: Allow the sample to rest on the plate for 5-10 minutes to allow any structure broken during loading to recover and for the temperature to stabilize.

  • Step 1: Low Shear (Initial Structure): Apply a very low, constant shear rate (e.g., 0.1 s⁻¹) for 60-120 seconds and record the viscosity. This measures the viscosity of the undisturbed gel.

  • Step 2: High Shear (Structure Breakdown): Immediately apply a high, constant shear rate (e.g., 100 s⁻¹) for 60 seconds. This is designed to break down the thixotropic structure.

  • Step 3: Low Shear (Structure Recovery): Immediately return to the initial low shear rate (0.1 s⁻¹) and record the viscosity over time (e.g., for 5-10 minutes). The rate at which the viscosity increases and the final value it reaches indicate the extent and speed of thixotropic recovery.

Section 5: Visualization of Key Processes

Diagrams can help clarify complex relationships and workflows.

Gelation Mechanism Diagram

G cluster_0 Step 1: Solubilization cluster_1 Step 2: Self-Assembly cluster_2 Step 3: Gelation a LGDA Molecules in Solvent b Heating & Dissolution a->b c Homogeneous Solution (Sol) b->c d Cooling c->d e Self-Assembly (H-Bonding) d->e f Fibrillar Network Formation e->f g Solvent Entrapment f->g h Macroscopic Gel g->h

Caption: Workflow of LGDA gel formation from dissolution to macroscopic gel.

Troubleshooting Flowchart

Troubleshooting start Initial Problem q1 Gel Not Forming? start->q1 q2 Viscosity Too High? start->q2 q3 Poor Thixotropy? start->q3 a1 Verify Full Dissolution Increase Concentration Check Solvent Polarity q1->a1 Yes a2 Decrease Concentration Increase Cooling Rate Add Polar Co-solvent q2->a2 Yes a3 Optimize Concentration Check for Additive Interference Allow Longer Recovery Time q3->a3 Yes

Caption: Decision tree for troubleshooting common LGDA gel issues.

References

  • Molecular structures of a N-lauroyl-L-glutamic acid dibutylamide LGD... ResearchGate. Available from: [Link]

  • Hydrogel Formation by Glutamic-acid-based Organogelator Using Surfactant-mediated Gelation. PubMed. Available from: [Link]

  • Factors contributing to changes in viscosity and flow rate of a dedicated gel for gel immersion endoscopy. PMC. Available from: [Link]

  • (PDF) Hydrogel Formation by Glutamic-acid-based Organogelator Using Surfactant-mediated Gelation. ResearchGate. Available from: [Link]

  • Hydrogel Formation by Glutamic-acid-based Organogelator Using Surfactant-mediated Gelation. SciSpace. Available from: [Link]

  • WO2020131828A1 - Personal care composition with increased vapor release. Google Patents.
  • Thixotropic behaviour of hydrogel formed with OG3-G (2.0 wt%). ResearchGate. Available from: [Link]

  • Gelatinization Agent GP-1 - Dibutyl Lauroyl Glutamide. UL Prospector. Available from: [Link]

  • CA2200036A1 - Process for the preparation of n-lauroyl-glutamic acid di-n-butylamide. Google Patents.
  • How to increase viscosity in gels and shampoos. Lemmel SA. Available from: [Link]

  • Short Peptide-Based Smart Thixotropic Hydrogels. PMC - NIH. Available from: [Link]

  • Understanding Rheological Behavior of Topical Gel Formulations May Lead to Cosmeceutical Breakthroughs. American Pharmaceutical Review. Available from: [Link]

  • Ajinomoto Gelatinization Agent GP-1 - Dibutyl Lauroyl Glutamide. Knowde. Available from: [Link]

  • Organogels. Wikipedia. Available from: [Link]

  • Dibutyl Lauroyl Glutamide. SincereSkincare.com. Available from: [Link]

  • Flow and Thixotropic Parameters for Rheological Characterization of Hydrogels. MDPI. Available from: [Link]

  • HSP Examples: Organogelators. Hansen Solubility Parameters. Available from: [Link]

  • Organogel formation rationalized by Hansen solubility parameters: Dos and don'ts. ResearchGate. Available from: [Link]

  • Review Article On Organogels Methodology And Types Of Organogelators. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Investigation of an Organogel by Micro-Differential Scanning Calorimetry: Quantitative Relationship between the Shapes of the Thermograms and the Phase Diagram. PMC. Available from: [Link]

  • Special Issue : Thixotropic Gels: Mechanisms, Functions and Applications. MDPI. Available from: [Link]

Sources

Technical Support Center: Optimizing the Gel-Sol Transition Temperature of Lauroyl Glutamic Dibutylamide (LGDA) Gels

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Lauroyl Glutamic Dibutylamide (LGDA) gels. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the optimization of the gel-sol transition temperature (Tgel). As a low-molecular-weight organogelator, LGDA (also known as Dibutyl Lauroyl Glutamide) is valued for its ability to structure organic liquids into thermo-reversible gels.[1][2][3] The Tgel is a critical parameter that dictates the stability and release characteristics of these formulations, making its precise control essential for many applications, including cosmetics, pharmaceuticals, and material science.[1][4][5][6]

This document provides a comprehensive, question-and-answer-based approach to common experimental challenges, grounded in scientific principles and practical experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with LGDA gels.

Q1: My gel-sol transition temperature (Tgel) is consistently too low or too high for my application. What are the primary factors I should investigate to adjust it?

A1: The Tgel of an LGDA gel is not an intrinsic property of the gelator alone but is highly dependent on the entire system. Several factors can be manipulated to tune the Tgel to your desired range. The key is to understand how each parameter influences the self-assembly of the LGDA molecules into the fibrillar network that constitutes the gel.

The main factors to consider are:

  • Gelator Concentration: This is often the most straightforward parameter to adjust. Increasing the concentration of LGDA generally leads to a higher Tgel. This is because a higher concentration of gelator molecules facilitates the formation of a more extensive and robust three-dimensional network, which requires more thermal energy to break down.[7]

  • Solvent Selection: The nature of the organic solvent plays a pivotal role in the gelation process. The polarity and hydrogen-bonding capacity of the solvent are particularly important.[7][8]

    • Polarity: LGDA is an amphiphilic molecule with both polar (amide and glutamic acid head) and non-polar (lauroyl and dibutyl chains) regions.[9][10] Gelation is typically more effective in non-polar or low-polarity solvents where the LGDA molecules can self-assemble through hydrogen bonding and van der Waals interactions.[8][11] In highly polar solvents, the solvent molecules may interfere with the hydrogen bonds between LGDA molecules, leading to a lower Tgel or even preventing gelation altogether.

    • Hydrogen Bonding: Solvents with strong hydrogen-bond-donating or -accepting capabilities can compete with the intermolecular hydrogen bonds of the LGDA molecules, thus disrupting the gel network and lowering the Tgel.[12]

  • Cooling Rate: The rate at which the hot LGDA solution is cooled can significantly impact the microstructure of the resulting gel and, consequently, its Tgel.[13][14][15]

    • Slow Cooling: Generally, a slower cooling rate allows for the formation of larger, more ordered crystalline structures or fibers. This can result in a more stable gel network with a higher Tgel.[16]

    • Fast Cooling (Quenching): Rapid cooling tends to produce a network of smaller, more numerous, and potentially more entangled fibrils.[14] The effect on Tgel can be complex; in some systems, this can lead to a lower Tgel due to less perfect crystal formation, while in others, the increased number of junction zones can enhance gel strength.[15][17]

  • Additives: The inclusion of other molecules can modify the Tgel.

    • Co-solvents/Anti-gelation Solvents: The addition of a small amount of a polar, water-soluble solvent (like ethanol or N-methyl-2-pyrrolidone) can disrupt the gelator's self-assembly, leading to a lower Tgel.[6][18] This technique is often used to make organogels injectable.[6][18]

    • Other Amino Acid Derivatives: Incorporating other gelling agents or structurally similar molecules can either enhance or disrupt the gel network, depending on their ability to co-assemble with LGDA. For instance, combining Dibutyl Lauroyl Glutamide (GP-1) with Dibutyl Ethylhexanoyl Glutamide (EB-21) can be used to fine-tune the gel's properties.[19][20]

    • Active Pharmaceutical Ingredients (APIs): The drug you are encapsulating can also interact with the gel network and alter the Tgel.

The following diagram illustrates the logical flow for troubleshooting and optimizing Tgel:

Tgel_Troubleshooting cluster_high Tgel Too High cluster_low Tgel Too Low start Tgel Optimization Start measure Prepare Gel & Measure Tgel start->measure issue Is Tgel too high or too low? decrease_conc Decrease LGDA Concentration issue->decrease_conc Too High increase_conc Increase LGDA Concentration issue->increase_conc Too Low evaluate Is Tgel in desired range? decrease_conc->measure increase_polarity Increase Solvent Polarity increase_polarity->measure add_cosolvent Add Anti-Gelation Co-solvent add_cosolvent->measure increase_conc->measure decrease_polarity Decrease Solvent Polarity decrease_polarity->measure slow_cooling Decrease Cooling Rate slow_cooling->measure measure->issue measure->evaluate Re-evaluate evaluate->issue No end_node Optimization Complete evaluate->end_node Yes Factors_Influencing_Tgel Tgel Gel-Sol Transition Temperature (Tgel) Concentration LGDA Concentration Tgel->Concentration +/- Solvent Solvent Properties (Polarity, H-Bonding) Tgel->Solvent +/- Cooling Cooling Rate Tgel->Cooling +/- Additives Additives (Co-solvents, APIs) Tgel->Additives +/-

Caption: Key factors influencing the Tgel of LGDA gels.

References

  • Cooling Rate Effects on the Microstructure, Solid Content, and Rheological Properties of Organogels of Amides Derived from Stearic and (R)-12-Hydroxystearic Acid in Vegetable Oil.
  • Thermal and Textural Properties of Organogels Developed by Candelilla Wax in Safflower Oil. SpringerLink. (2007).
  • LAUROYL-L-GLUTAMIC-ALPHA,GAMMA-DIBUTYLAMIDE - Physico-chemical Properties. ChemBK. (2024). [Link]

  • Cooling rate, sorbitan and glyceryl monostearate gelators elicit different microstructural, viscoelastic and textural properties in chia seed oleogels.
  • Organogels based on amino acid derivatives and their optimization for drug release using response surface methodology. PubMed. (2020). [Link]

  • N-Lauroyl-L-glutamic acid di-n-butylamide | C25H49N3O3. PubChem. [Link]

  • Physical Aspects of Organogelation: A Point of View. PMC - NIH. [Link]

  • What is DIBUTYL LAUROYL GLUTAMIDE. EWG Skin Deep. [Link]

  • Beyond Sol-Gel: Molecular Gels with Different Transitions. PMC. [Link]

  • Organogels based on amino acid derivatives and their optimization for drug release using response surface methodology.
  • Organogels based on amino acid derivatives and their optimization for drug release using response surface methodology. Semantic Scholar. (2019). [Link]

  • CHAPTER 1. Shodhganga. [Link]

  • Solvents effects in the formation and viscoelasticity of DBS organogels.
  • Organogels of FmocFF: Exploring the Solvent-Dependent Gelmorphic Behavior. MDPI. (2024). [Link]

  • Organogels – Knowledge and References. Taylor & Francis.
  • Organogels for Low-Polar Organic Solvents: Potential Applications on Cultural Heritage Materials. I.R.I.S.. (2023). [Link]

  • The role of solvents in organogels.
  • Process for the preparation of n-lauroyl-glutamic acid di-n-butylamide.
  • Hydrogel Formation by Glutamic-acid-based Organogelator Using Surfactant-mediated Gel
  • Hydrogel Formation by Glutamic-acid-based Organogelator Using Surfactant-mediated Gelation. PubMed. (2022). [Link]

  • Effect of Cooling Rate on Properties of Beeswax and Stearic Acid Oleogel Based on Rice Bran Oil and Sesame Oil. MDPI. (2024). [Link]

  • Molecular structures of a N-lauroyl-L-glutamic acid dibutylamide LGD.
  • Gelatinization Agent GP-1 - Dibutyl Lauroyl Glutamide. UL Prospector. (2025). [Link]

  • Gel air freshener.
  • (PDF) Hydrogel Formation by Glutamic-acid-based Organogelator Using Surfactant-mediated Gelation.
  • Pharmaceutical organogels prepared from aromatic amino acid derivatives. PMC - NIH. (2016). [Link]

  • Effect of additives on gelation and tissue adhesion of gelatin-poly(L-glutamic acid) mixture. Europe PMC. [Link]

  • Creating Transparent Oil Gels & More. AminoScience Division. [Link]

  • Promoting Effects of Different Organic Acids on the Formation of Transglutaminase-Induced Cross-Linked Soybean Protein Isolate Hydrogels. MDPI. (2025). [Link]

  • Drug solubilization effect of lauroyl-L-glutamate.
  • Natural Micellar Thickening with Glutamate Surfactants. Turkchem. (2020). [Link]

  • Effect of Amino Acid Additives on the Crystallization of l-Glutamic Acid. Academia.edu. [Link]

Sources

Troubleshooting inconsistent gel formation with Lauroyl glutamic dibutylamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent Gel Formation

Introduction: The Physics of Gelation

Lauroyl glutamic dibutylamide (LGDB), commonly known by trade names such as GP-1 , is a low-molecular-weight organogelator (LMWG).[1] Unlike polymeric gelling agents that rely on chain entanglement, LGDB forms gels through Supramolecular Self-Assembly .[1]

When dissolved in a solvent at high temperatures and subsequently cooled, LGDB molecules stack via intermolecular hydrogen bonding (amide-amide interactions) and van der Waals forces (alkyl chain interactions).[1] This stacking creates high-aspect-ratio fibers that entangle to form a Self-Assembled Fibrillar Network (SAFIN) , which immobilizes the solvent via capillary forces and surface tension.[1]

Inconsistency in gel formation is almost always a failure of thermodynamics (solubility balance) or kinetics (cooling rate).

Gelation Mechanism Visualization

LGDB_Mechanism cluster_0 Phase 1: Dissolution (High T) cluster_1 Phase 2: Nucleation (T < T_sol) cluster_2 Phase 3: Growth & Entanglement Sol Isotropic Sol (Molecularly Dissolved) Nucleation 1D Stacking (H-Bonding) Sol->Nucleation Cooling Supersaturation Fibers Fibrillar Growth Nucleation->Fibers Anisotropic Growth Precipitate Precipitation (Solvent too polar) Nucleation->Precipitate Interactions too strong Network 3D SAFIN (Gel State) Fibers->Network Entanglement Solvent Trapping Syneresis Syneresis (Network Collapse) Network->Syneresis Aging / Temp Fluctuation

Figure 1: The transition from isotropic solution to 3D gel network.[1] Failure modes (precipitation, syneresis) occur when the balance between solvent affinity and gelator-gelator interaction is disrupted.

Critical Process Parameters (CPP)

To ensure reproducible gels, you must control the following variables.

A. Solubility & Solvent Compatibility

LGDB is an amphiphilic molecule but predominantly lipophilic. It requires a delicate balance:

  • Too "Good" a Solvent: The gelator remains dissolved even at room temperature

    
    No Gel / Weak Gel .
    
  • Too "Bad" a Solvent: The gelator aggregates too aggressively upon cooling

    
    Precipitation / Crystallization .
    

Table 1: Solvent Compatibility Guide

Solvent ClassExamplesGelation ProbabilityTypical Appearance
Non-polar Oils Mineral Oil, SqualaneHigh Translucent to Clear
Esters Isopropyl Myristate (IPM)High Clear
Alcohols Ethanol, IsopropanolLow Precipitate or Soluble (conc.[1] dependent)
Glycols Propylene Glycol, BGMedium/Low Opaque / Hazy (often requires polyol mix)
Water WaterZero Insoluble (Requires surfactant mediation)
Silicones Dimethicone, CyclomethiconeVariable Often Hazy/Opaque (Solubility is low)
B. Thermal History (The "Reset")

LGDB has a high melting point (


C), but in solution, it dissolves at lower temperatures (

C).
  • Critical Requirement: You MUST heat the mixture until it is perfectly clear (Isotropic Sol). If microscopic crystallites remain, they act as nucleation seeds, causing premature precipitation or opaque gels.

Troubleshooting Guides (FAQ)

Scenario 1: "My mixture turned into a white powder/precipitate instead of a gel."

Diagnosis: The solvent polarity is likely too high, or the cooling rate was too slow, allowing the molecules to organize into a macro-crystal lattice rather than a fibrillar network.

Corrective Actions:

  • Check Polarity: If using high-polarity solvents (e.g., pure ethanol or glycols), blend with a lower polarity oil or ester (e.g., Isopropyl Myristate).

  • Increase Cooling Rate: "Shock cooling" (placing the hot vial in an ice bath) forces rapid nucleation, favoring many small fibers (gel) over few large crystals (precipitate).

  • Increase Concentration: You may be below the Critical Gelation Concentration (CGC). Increase LGDB to 1.0 - 2.0 wt%.

Scenario 2: "The gel is clear but 'weeps' liquid over time (Syneresis)."

Diagnosis: The fibrillar network is contracting, squeezing out the solvent. This is often due to "Ostwald Ripening" of the fibers or thermal fluctuations.

Corrective Actions:

  • Stabilize Temperature: Ensure the gel is stored at a constant temperature. Repeated heating/cooling cycles weaken the network.

  • Add a Co-Gelator: Adding a small amount of a polymeric thickener (e.g., ethylcellulose) or a co-gelator (e.g., EB-21) can reinforce the steric barrier and prevent network collapse.

  • Check Solvent Volatility: If the container is not sealed, solvent evaporation concentrates the gelator at the surface, causing crusting and contraction.

Scenario 3: "The gel is too cloudy/opaque. I need a clear stick."

Diagnosis: The crystallites/fibers are larger than the wavelength of visible light (


 nm), causing scattering.

Corrective Actions:

  • Refractive Index (RI) Matching: The RI of the gelator network is roughly 1.5. Choose a solvent system (e.g., Phenyl Trimethicone + IPM) that matches this RI.

  • Faster Cooling: As visualized in the mechanism section, rapid cooling produces finer fibers that scatter less light.

  • Ensure Complete Dissolution: Heat to at least

    
    C (solvent permitting) to destroy all "memory" of the crystalline solid before cooling.[1]
    

Standardized Preparation Protocol

Objective: Create a 1.0 wt% LGDB Gel in Mineral Oil (Standard Reference).

Materials:

  • Lauroyl Glutamic Dibutylamide (LGDB)[1]

  • Mineral Oil (Light or Heavy)[1]

  • Magnetic Stir Plate & Bar[1]

  • Oil Bath (preferred over hot plate for even heating)[1]

  • Vial with Screw Cap (Teflon lined)[1]

Step-by-Step Workflow:

  • Weighing: Weigh 0.10 g of LGDB and 9.90 g of Mineral Oil into a glass vial.

  • Sealing: CRITICAL. Tightly seal the vial. LGDB requires high heat; open heating will evaporate solvent, changing the concentration and potentially reaching the flash point of the oil.

  • Heating (The Sol Phase):

    • Place vial in an oil bath set to 110°C .

    • Stir magnetically at moderate speed.

    • Observation: The powder will initially float. Continue heating until the solution is crystal clear and no particles are visible against a light source. This typically takes 10-15 minutes.[1]

  • Cooling (The Gel Phase):

    • For Clear Gels: Remove from heat and immediately place in a water bath at 25°C (Rapid Cool).

    • For Stronger/Opaque Gels: Allow to cool slowly on the benchtop (Static Cool).

  • Maturation: Let the gel sit undisturbed for 24 hours to allow the SAFIN to fully equilibrate.

Troubleshooting Flowchart

Troubleshooting_Flow Start Start: Gel Appearance? ClearGel Clear/Firm Gel Start->ClearGel Precipitate White Precipitate/Powder Start->Precipitate Liquid Liquid (No Gel) Start->Liquid Hazy Hazy/Opaque Gel Start->Hazy CheckSolubility Check Solvent Polarity (Is it too polar?) Precipitate->CheckSolubility Likely Cause CheckConc Is Conc > CGC? Liquid->CheckConc Likely Cause CheckTemp Did you heat to >100°C? Hazy->CheckTemp Likely Cause Add Non-polar Solvent Add Non-polar Solvent CheckSolubility->Add Non-polar Solvent Yes Increase Cooling Rate Increase Cooling Rate CheckSolubility->Increase Cooling Rate No CheckCooling Cooling Rate CheckTemp->CheckCooling Yes Re-heat to Clear Sol Re-heat to Clear Sol CheckTemp->Re-heat to Clear Sol No Increase % LGDB Increase % LGDB CheckConc->Increase % LGDB No Check Solvent (Too Good?) Check Solvent (Too Good?) CheckConc->Check Solvent (Too Good?) Yes Cool Faster (Ice Bath) Cool Faster (Ice Bath) CheckCooling->Cool Faster (Ice Bath) Slow Cooling caused Haze

Figure 2: Decision tree for diagnosing common LGDB gelation failures.

References

  • Ajinomoto Co., Inc. (n.d.). GP-1/EB-21: Amino Acid-Based Gelators.[1][2] Ajinomoto OmniChem. Link[1]

  • Hanabusa, K., et al. (1996). "Specialist Surfactants." In: Robb, I.D. (ed). Chapman & Hall.
  • Toro-Vazquez, J. F., et al. (2013).[1] "Organogels: Thermodynamics, structure, and rheology."[3] Current Opinion in Colloid & Interface Science. (Review of SAFIN formation and cooling rates).

  • Suzuki, M., et al. (2003). "Supramolecular hydrogels formed by L-lysine derivatives."[1] Chemistry - A European Journal.[1] (Comparative mechanism of amino acid assembly).

  • Rogers, M. A., & Marangoni, A. G. (2008). "Solvent-Modulated Nucleation and Crystallization in Supramolecular Gels." Langmuir.

Sources

Technical Support Center: Electron Microscopy of Self-Assembled Fibrillar Networks

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Imaging Support Hub. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Philosophy of Artifact-Free Imaging

Imaging self-assembled fibrillar networks (amyloids, peptide hydrogels, collagen, fibrin) presents a paradox: the very forces that stabilize these networks (hydrogen bonding, hydrophobic effects,


-

stacking) are often weaker than the physical forces exerted during EM sample preparation.

If your fibrils look like "flat ribbons" instead of tubes, or if your cryo-EM grids appear empty despite a high concentration of sample, you are likely battling specific, identifiable artifacts. This guide moves beyond basic protocols to address the causality of these failures.

Module 1: Sample Preparation & Grid Surface Chemistry

The invisible variable determining 90% of success.

The Core Problem: Peptide and protein fibrils are often amphiphilic. If your grid surface charge does not match your fibril's zeta potential, you will observe exclusion effects (empty grids) or aggregation (clumps).

Troubleshooting: The Hydrophobicity Trap

Symptom: You apply a droplet, but the liquid "beads up" high. After staining, the grid is empty or has stain gradients. Root Cause: Insufficient glow discharge (hydrophobicity). The Fix:

  • Glow Discharge (Air Plasma): Standard carbon films become hydrophobic over time.

    • Protocol: 15–25 mA for 30–60 seconds in air (0.2 mbar).

    • Validation: Place 1

      
      L of water on a spare grid. It should spread flat immediately (< 1 sec). If it beads, repeat.
      
  • Charge Mismatch: If your fibrils are negatively charged (e.g., DNA-based or acidic peptides at neutral pH), a standard negative glow discharge may repel them.

    • Advanced Solution: Use Amylamine glow discharge (creates positive charge) or treat the grid with 0.1% Poly-L-Lysine after glow discharging to invert the surface charge.

Module 2: Negative Stain TEM (The Workhorse)

High contrast, but high risk of structural collapse.

Critical Artifact: The "pH Shock"

Symptom: Fibrils appear fragmented, depolymerized, or as amorphous blobs, despite being stable in solution. Mechanism: Standard Uranyl Acetate (UA) has a pH of ~4.2–4.5. Many self-assembled peptide networks are pH-sensitive. The acidity can trigger rapid disassembly or "molecular shedding" of monomers/oligomers [1].

Decision Matrix: Choosing the Right Stain

StainSelection Start Select Stain Based on Sample Stability IsAcidStable Is sample stable at pH 4.5? Start->IsAcidStable Yes Yes IsAcidStable->Yes Stable No No (pH sensitive) IsAcidStable->No Unstable ResReq Resolution Requirement? Yes->ResReq Neutral Neutral pH Stains Required No->Neutral HighRes High (<15 Å) ResReq->HighRes MedRes Medium (>20 Å) ResReq->MedRes UF Uranyl Formate (UF) (pH 4.2, Finer Grain) HighRes->UF UA Uranyl Acetate (UA) (pH 4.2, High Contrast) MedRes->UA NanoW Nano-W (Methylamine Tungstate) (pH 6.8, Good Spreading) Neutral->NanoW PTA Phosphotungstic Acid (PTA) (Titrate to pH 7.0) Neutral->PTA

Figure 1: Decision tree for selecting negative stain reagents based on sample pH stability and resolution needs.

Critical Artifact: Flattening & The "Coffee Ring"

Symptom: Fibrils look like wide ribbons; salt crystals appear at the edges. Mechanism: Surface tension during air drying crushes hollow fibrils. Deep pools of stain dry unevenly, concentrating salts at the edges. The Fix: The Side-Blotting Protocol Do not blot from the top (face-on). This exerts pressure on the mesh.

  • Apply 3–4

    
    L sample (wait 60s).
    
  • Wick excess from the side using torn filter paper. Leave a thin film.[1]

  • Apply 3–4

    
    L wash (water/buffer). Wick immediately.
    
  • Apply 3–4

    
    L Stain (e.g., Uranyl Formate). Wait only 10–30 seconds. 
    
  • Aggressive Side Blot: Touch the filter paper to the edge of the grid until the surface looks dry to the eye.

  • Vacuum Aspiration (Optional): For extreme flattening issues, use a vacuum aspirator to remove the last microliter instantly, preventing the meniscus from crushing the sample.

Module 3: Cryo-EM (The Gold Standard)

Native state imaging, plagued by the Air-Water Interface.[2][3]

Critical Artifact: The Air-Water Interface (AWI)

Symptom: Micrographs show noise but no fibrils, or fibrils are seen only clustered at the edges of holes. Mechanism: During the milliseconds of blotting before plunging, hydrophobic fibrils migrate to the Air-Water Interface. There, the surface tension (~72 mN/m) rips them apart or forces them into preferred orientations [2].

Troubleshooting Guide: AWI Mitigation

ApproachMechanismProsCons
Thin Carbon / Graphene Oxide Adsorbs fibrils to a support layer, keeping them away from the AWI.High success rate; prevents denaturation.Adds background noise; reduces resolution slightly.
Detergents (Fluorinated) Creates a protective monolayer at the AWI.Easy to add (e.g., 0.05% Tween-20 or chemically inert fluorosurfactants).Can disrupt sensitive hydrophobic assemblies.
Faster Vitrification Plunges faster than the diffusion time of the fibril to the surface."Purest" method (no additives).Requires specialized hardware (e.g., jet vitrification).

Protocol Note: For fibrillar networks, Quantifoil R 1.2/1.3 with an additional 2nm continuous carbon layer is often the "safety net" choice to ensure fibrils are retained in the ice.

Module 4: Scanning Electron Microscopy (SEM)

Topography and network density.

Critical Artifact: Drying Collapse

Symptom: The network looks like a solid film or a collapsed mat; individual fibrils are indistinguishable. Mechanism: Evaporation of water creates massive surface tension forces that merge fibrils. The Fix: HMDS vs. Critical Point Drying (CPD) While CPD is standard, it can wash away delicate supramolecular networks.[4][5] Hexamethyldisilazane (HMDS) is a chemical alternative that crosslinks and lowers surface tension without the violence of thermal/pressure shifts [3].

HMDS Drying Protocol for Fibrils:

  • Fixation (Glutaraldehyde/Formaldehyde) on chip/coverslip.

  • Ethanol dehydration series (30%, 50%, 70%, 90%, 100% x3).

  • HMDS Step 1: 1:1 mix of 100% Ethanol : HMDS (10 mins).

  • HMDS Step 2: 100% HMDS (10 mins).

  • HMDS Step 3: 100% HMDS (10 mins).

  • Evaporation: Remove most HMDS, leave a thin layer, and let it evaporate in a fume hood overnight.

Experimental Workflow Visualization

Workflow cluster_0 Sample Prep cluster_1 Grid Prep cluster_2 Staining / Fixing Sample Fibril Solution Dilution Dilute to ~0.1 mg/mL Sample->Dilution Glow Glow Discharge (Hydrophilicity) Dilution->Glow App Apply Sample (60s) Glow->App Wash Wash (H2O) Remove Buffer Salts App->Wash Stain Stain (UF/UA/NanoW) (20-40s) Wash->Stain Blot Side Blot (Crucial Step) Stain->Blot TEM Imaging TEM Imaging Blot->TEM Imaging

Figure 2: Optimized Negative Stain Workflow emphasizing the wash step (to remove buffer salts that cause crystallization) and side blotting.

FAQ: Rapid Troubleshooting

Q: My fibrils are covered in black spots. What are they? A: Likely uranyl precipitation . Uranyl acetate/formate precipitates instantly if it touches phosphate or cacodylate buffers.

  • Fix: Wash the grid with 3 drops of water before adding the stain to remove buffer salts.

Q: The background is uneven/splotchy. A: This is usually a glow discharge failure . If the grid isn't perfectly hydrophilic, the stain dries in puddles rather than a thin film. Re-glow discharge your grids immediately before use.

Q: Can I use Uranyl Acetate for everything? A: No. As detailed in Module 2, its low pH (4.5) destroys many peptide hydrogels. If your sample is pH-sensitive, switch to Nano-W (Methylamine Tungstate) or Uranyl Acetate Replacement (UAR) stain.

Q: My cryo-EM ice is too thick, I can't see the fibrils. A: Fibrillar networks often trap water, acting like a sponge.

  • Fix: Increase blotting time (e.g., from 3s to 5-6s) or blotting force. Alternatively, use "blot-free" vitrification (e.g., Chameleon/Spotiton) if available, though this is advanced.

References
  • pH Dependence of Amyloid Fibrils

    • Title: pH Dependence of Amyloid-β Fibril Assembly Kinetics: Unravelling the Microscopic Molecular Processes[6]

    • Source:ChemBioChem (via NCBI/PubMed)
    • URL:[Link]

  • Air-Water Interface Artifacts

    • Title: Overcoming air-water interface-induced artifacts in Cryo-EM with protein nanocr
    • Source:Nature Communications (via bioRxiv/ResearchG
    • URL:[Link]

  • HMDS vs.

    • Title: Comparison of hexamethyldisilazane (HMDS), Peldri II, and critical-point drying methods for scanning electron microscopy of biological specimens[4][7]

    • Source:Microscopy Research and Technique (PubMed)
    • URL:[Link]

  • Uranyl Formate Preparation

    • Title: Variations on Negative Stain Electron Microscopy Methods: Tools for Tackling Challenging Systems
    • Source:Journal of Visualized Experiments (JoVE)
    • URL:[Link]

Sources

Effect of impurities on the gelation properties of Lauroyl glutamic dibutylamide.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Effect of Impurities on the Gelation Properties of Lauroyl Glutamic Dibutylamide (LG-DBA)
Welcome to the LG-DBA Technical Support Center

Status: Operational | Expertise Level: Advanced R&D Core Component: N-Lauroyl-L-glutamic acid di-n-butylamide (Trade Ref: GP-1)[1][]

This portal is designed for formulation scientists and organic chemists encountering deviations in organogel performance. Unlike standard thickeners, LG-DBA functions via a precise supramolecular self-assembly mechanism.[1] Impurities are not just inert fillers here; they are active disruptors of the hydrogen-bonding network that sustains the gel.

Module 1: The Chemistry of Failure (Mechanism)

To troubleshoot effectively, you must understand the "Why." LG-DBA forms gels through the self-assembly of nano-scale fibers driven by intermolecular hydrogen bonding between amide groups and van der Waals interactions among the alkyl chains.[1]

The Impurity Effect: Impurities, particularly those with hydrogen-bonding capability (e.g., residual amines, water, alcohols) or ionic character, compete for the binding sites on the LG-DBA molecule. This competition prevents the formation of long, entangled fibers, leading to:

  • Shortened Fibers: Weak gel strength (low

    
    ).[1]
    
  • Macroscopic Crystallization: Opacity/Cloudiness (Tyndall effect failure).[1]

  • Solubility Shift: Complete failure to gel (precipitation).[1][]

Visualizing the Disruption

The following diagram illustrates how specific impurities insert themselves into the LG-DBA network, severing the structural integrity.

LG_DBA_Mechanism LG_Monomer LG-DBA Monomer (Amide Donor/Acceptor) Self_Assembly Supramolecular Self-Assembly LG_Monomer->Self_Assembly Cooling (Supersaturation) Gel_Network Stable Nano-Fiber Network (Transparent Gel) Self_Assembly->Gel_Network H-Bond Stacking Precipitate Macro-Crystallization (Opaque/Unstable) Self_Assembly->Precipitate Impurity Induced Nucleation Weak_Gel Collapsed Network (Low Melting Point) Self_Assembly->Weak_Gel Fiber Shortening Impurity_Amine Impurity: n-Butylamine (Strong H-Bond Competitor) Impurity_Amine->Self_Assembly Blocks Amide Sites Impurity_Water Impurity: Water (Polarity Disruptor) Impurity_Water->Self_Assembly Disrupts Hydrophobicity

Figure 1: Mechanism of impurity-driven gelation failure.[1] Competitive binding prevents the formation of the high-aspect-ratio fibers required for solvent entrapment.[1]

Module 2: Troubleshooting Guides (Interactive Q&A)

Select the symptom that best matches your observation.

Scenario A: "My gel is cloudy or opaque. It should be transparent."

Diagnosis: Macroscopic Crystallization.[1] LG-DBA gels are transparent because the fiber network diameter is smaller than the wavelength of visible light.[] Opacity indicates that impurities have acted as nucleation sites, causing the molecules to bundle into large, light-scattering crystals rather than fine fibers [1].

Immediate Checks:

  • Check the Cooling Rate: Did you cool the sample too slowly? Slow cooling promotes crystal growth over fiber formation.

    • Corrective Action: Rapidly cool the sol (e.g., ice bath) to force kinetic trapping of the fiber network.[]

  • Impurity Audit: Check for ionic species or dust.[1]

    • Protocol: Filter the hot sol through a 0.45 µm PTFE filter before cooling.

Quantitative Impact of Impurities on Clarity:

Impurity TypeConcentration (wt%)Visual ResultMechanism
None (Pure) 0.0%Clear / Transparent Nano-fibrillar network (<100nm)
Water > 0.5%Hazy / OpaquePolarity shift causes aggregation
Inorganic Salts > 0.05%Opaque / PrecipitateIonic strength collapses electric double layer
Residual Amine > 1.0%CloudyDisrupts stacking; forms mixed crystals
Scenario B: "The gel formed, but it melts at a much lower temperature than expected."

Diagnosis: Plasticization and Network Weakening.[1] Pure LG-DBA has a melting point (T_gel) range of 149–153°C [4].[1][][3] A significant drop (e.g., to <130°C) indicates the presence of synthesis by-products, specifically n-butylamine or Lauroiyl glutamic acid , which act as plasticizers and H-bond terminators.[1]

Troubleshooting Protocol:

  • Perform DSC (Differential Scanning Calorimetry):

    • Run a heat cycle from 25°C to 200°C at 10°C/min.

    • Pass Criteria: Sharp endothermic peak >145°C.

    • Fail Criteria: Broad peak <140°C or multiple peaks (eutectic impurities).[1][]

  • Verify Synthesis Stoichiometry:

    • If you synthesized the LG-DBA yourself, excess n-butylamine is the likely culprit.[1][] It is difficult to remove due to its affinity for the glutamic acid core [2].

Scenario C: "The mixture precipitates as a powder instead of gelling."

Diagnosis: Solubility Parameter Mismatch. Impurities may have shifted the overall polarity of your solvent system, increasing the solubility of LG-DBA to the point where supersaturation (the driving force of gelation) is insufficient.

Corrective Action:

  • Water Content Analysis (Karl Fischer):

    • LG-DBA is hydrophobic.[1][4] Even small amounts of water (absorbed from the atmosphere into hygroscopic solvents like ethanol) can disrupt the hydrophobic effect required for alkyl chain aggregation.

  • Solvent Polarity Adjustment:

    • If using a polar solvent, add a small fraction of a non-polar co-solvent (e.g., Toluene or Mineral Oil) to restore the solubility balance.

Module 3: Purification & Validation Protocols

If your LG-DBA is failing the above checks, it requires purification. Note that standard recrystallization often fails because the substance gels the solvent instead of precipitating crystals.

Protocol: Acetone Precipitation Method

This method utilizes the solubility differential between the LG-DBA (insoluble in cold acetone) and common impurities like n-butylamine and fatty acids (soluble in acetone) [2].[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve crude LG-DBA in a minimum amount of hot solvent (e.g., Methanol or Toluene) at 60-70°C.

  • Precipitation: Pour the hot solution slowly into a large excess of cold Acetone (0-5°C) under vigorous stirring.

    • Ratio: 1 part solution to 10 parts Acetone.[]

  • Filtration: Immediately filter the white precipitate. Do not let it warm up.[1]

  • Washing: Wash the filter cake 3x with cold acetone to remove trapped amines.

  • Drying: Vacuum dry at 60°C for 12 hours.

Visualizing the Purification Logic:

Purification_Workflow Start Crude LG-DBA (Contains Amines/Acids) Step1 Dissolve in Hot Methanol (60°C) Start->Step1 Step2 Pour into Cold Acetone (0°C, Vigorous Stirring) Step1->Step2 Decision Precipitate Formed? Step2->Decision Path_Fail No (Gelled) Decision->Path_Fail Solvent too non-polar Path_Success Yes (Powder) Decision->Path_Success Step3 Filter & Wash (Remove Soluble Impurities) Path_Success->Step3 Final Pure LG-DBA (T_melt > 149°C) Step3->Final

Figure 2: Purification workflow designed to bypass the "gelation trap" by using Acetone as a non-solvent for the gelator but a solvent for impurities.[1][]

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use LG-DBA in water-based formulations? A: Not directly. LG-DBA is an organogelator (hydrophobic).[1] To gel water, you must use a "surfactant-mediated gelation" approach, creating an emulsion where LG-DBA gels the oil phase, or using specific co-solvents [5].[] Direct addition to water will result in precipitation.

Q: My gel "weeps" solvent over time (Syneresis). Is this an impurity issue? A: Likely, yes. Syneresis suggests the fiber network is contracting and squeezing out the solvent. This is often caused by ionic impurities shielding the repulsive forces that keep the fibers apart, or by thermal fluctuations. Ensure your solvent is free of dissolved salts.

Q: What is the maximum tolerance for n-butylamine? A: For high-transparency cosmetic applications (e.g., clear lipsticks), n-butylamine must be < 50 ppm .[1][] Higher levels will cause yellowing and odor issues over time due to oxidation [2].

References
  • Ajinomoto Co., Inc. (2025). GP-1 Technical Data Sheet: Gelation Mechanism and Optical Properties. Retrieved from [1]

  • Scholz, B., et al. (1998).[] Process for the preparation of N-lauroyl-L-glutamic acid di-n-butylamide. Patent US5792880A.[] Retrieved from

  • Li, J. L., et al. (2005).[] Architecture of a Biocompatible Organogel Formed by Gelation of N-Lauroyl-L-glutamic Acid Di-n-butylamide. Journal of Physical Chemistry B. Retrieved from [1][]

  • National Institutes of Health (NIH). (2025).[] PubChem Compound Summary for CID 113401: N-Lauroyl-L-glutamic acid di-n-butylamide. Retrieved from [1]

  • Sagawa, N., et al. (2022).[] Hydrogel Formation by Glutamic-acid-based Organogelator Using Surfactant-mediated Gelation. Journal of Oleo Science. Retrieved from [1][]

Sources

Technical Support Center: Purification of N-Lauroyl-L-Glutamic Acid Di-n-butylamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of N-lauroyl-L-glutamic acid di-n-butylamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for challenges encountered during the purification of this valuable compound.

N-lauroyl-L-glutamic acid di-n-butylamide is a versatile molecule, often used as a gelling agent in various formulations.[] Achieving high purity is critical for its performance and for meeting regulatory standards. This guide provides practical, field-proven insights to help you navigate the common hurdles in its purification.

Troubleshooting Guide: From Crude to Pure

This section addresses specific problems you may encounter during the purification process, offering step-by-step solutions and the scientific rationale behind them.

Scenario 1: Low Purity After Initial Synthesis

Problem: Your initial work-up yields a product with a purity of less than 90%, often contaminated with unreacted starting materials or by-products. A patent for a similar process describes obtaining the product with only 78% purity after an initial work-up.[2][3]

Common Impurities:

  • Unreacted L-glutamic acid or its esters

  • Excess n-butylamine

  • Lauric acid or its derivatives

Solution: Multi-Step Liquid-Liquid Extraction

Liquid-liquid extraction is a powerful technique to separate compounds based on their differing solubilities in two immiscible liquids, often an aqueous and an organic phase.[4][5] By manipulating the pH of the aqueous phase, we can selectively ionize and remove acidic and basic impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash (to remove basic impurities):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1N HCl.

    • Shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The protonated n-butylamine will move into the aqueous layer.

    • Drain and discard the lower aqueous layer.

    • Repeat this wash twice to ensure complete removal of the amine.[5][6]

  • Basic Wash (to remove acidic impurities):

    • To the organic layer, add an equal volume of 1N NaOH or a saturated sodium bicarbonate solution.

    • Shake and allow the layers to separate. The deprotonated glutamic acid and lauric acid will partition into the aqueous layer.

    • Drain and discard the aqueous layer.

    • Repeat this wash twice.[2][3]

  • Neutral Wash:

    • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to help break any emulsions.

  • Drying and Concentration:

    • Drain the organic layer into a clean flask.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent.

    • Concentrate the solution under reduced pressure using a rotary evaporator to yield the purified product.

Scenario 2: Product is a Waxy Solid or Oil and Fails to Crystallize

Problem: The purified product is obtained as a persistent oil or a waxy solid that does not form crystals, making handling and further purification difficult. This can be due to the presence of impurities that inhibit crystal lattice formation or the intrinsic properties of the compound itself.

Solution A: Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds.[7] The key is to find a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.

Troubleshooting Steps:

  • Solvent Screening: Test a variety of solvents with different polarities (e.g., acetone, ethanol, acetonitrile, ethyl acetate, hexanes). A patent suggests precipitating the product from a reaction mixture by adding acetone.[2][3]

  • Solvent Mixtures: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat until the solution is clear again, then allow it to cool slowly.

  • Slow Cooling: Rapid cooling often leads to the formation of oils or very small crystals. Allow the hot, saturated solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled, saturated solution to induce crystallization.

  • "Oiling Out": If the compound "oils out" instead of crystallizing, it may be due to a low melting point or high supersaturation.[8] Try using a more dilute solution or a different solvent system.

Solution B: Column Chromatography

If recrystallization fails, column chromatography is an excellent alternative for purifying oils or waxy solids. This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being eluted by a mobile phase (a solvent or mixture of solvents).[9]

Experimental Protocol: Silica Gel Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.[8] A common starting point for amides is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your solvent system (e.g., hexanes) and carefully pack it into a glass column.

  • Loading the Sample: Dissolve your crude product in a minimal amount of the solvent system and load it onto the top of the silica gel bed.

  • Elution: Run the solvent system through the column, collecting fractions. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure N-lauroyl-L-glutamic acid di-n-butylamide?

Pure N-lauroyl-L-glutamic acid di-n-butylamide is typically a colorless powder.[2][3] One patent reports a melting point of 150-152°C for a product with 99% purity as determined by HPLC.[2] Another preparation with lower purity showed a melting range of 135-145°C.[2][3]

Q2: How can I confirm the purity of my final product?

Several analytical techniques can be used to assess purity:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining purity and quantifying impurities.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.

Q3: My crude product is a dough-like paste. How should I handle it?

A dough-like or paste-like consistency is reported in the literature, particularly after precipitation and washing steps.[2][3] This material can be difficult to filter. In these cases, suction filtration is recommended. The resulting paste can then be dried and comminuted (ground into a powder) before attempting further purification like recrystallization.[2][3]

Q4: Can I use a method other than precipitation with a polar solvent for initial isolation?

Yes. An alternative work-up described in the literature involves acidic and basic washes. The crude product is first stirred in 1N HCl, washed with water to a pH of 3, then stirred in 1N NaOH, and finally washed with water until the filtrate is neutral.[2][3] However, this method was reported to yield a product of only moderate purity (around 78%).[2][3]

Data Summary

Purification MethodPrincipleKey ParametersExpected PurityProsCons
Precipitation Differential SolubilityAddition of a polar anti-solvent (e.g., acetone)>95-99%[2][3]Fast, high yieldMay not remove structurally similar impurities
Liquid-Liquid Extraction Partitioning between immiscible liquids based on pHpH adjustment with 1N HCl and 1N NaOHCan significantly improve purity by removing acidic/basic impuritiesEffective for removing unreacted starting materialsCan be labor-intensive, may form emulsions
Recrystallization Differential solubility in a solvent at different temperaturesSolvent choice, cooling rateCan achieve very high purityExcellent for removing small amounts of impuritiesFinding a suitable solvent can be challenging; not suitable for oils
Column Chromatography Differential adsorption on a stationary phaseStationary phase (e.g., silica), mobile phase compositionCan achieve very high purityHighly effective for difficult separations and non-crystalline productsCan be time-consuming and uses large volumes of solvent

Purification Workflow

Below is a decision-making workflow to guide your purification strategy.

PurificationWorkflow start Crude Product from Synthesis assess Assess Crude Product (TLC, ¹H NMR) start->assess purity_check Purity > 95%? assess->purity_check state_check Is it a crystalline solid? purity_check->state_check Yes extraction Perform Acid-Base Liquid-Liquid Extraction purity_check->extraction No recrystallize Recrystallize from suitable solvent (e.g., Acetone) state_check->recrystallize Yes column_chrom Perform Column Chromatography state_check->column_chrom No (Oil/Waxy) extraction->assess final_product Pure Product (Verify by HPLC, NMR, MP) recrystallize->final_product column_chrom->final_product

Sources

Validation & Comparative

Technical Comparison: Amino Acid-Based Organogelators vs. Polysaccharide Hydrocolloids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of Lauroyl Glutamic Dibutylamide vs. Xanthan Gum as a Cosmetic Thickener Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and R&D Managers

Executive Summary: The Phase Divide

In the architecture of cosmetic formulations, Lauroyl Glutamic Dibutylamide (LGDA) and Xanthan Gum represent the pinnacle of two opposing domains: oil-phase structuring (organogelation) and aqueous-phase thickening (hydrocolloid stabilization).

While both are categorized as "thickeners," comparing them directly is akin to comparing steel beams to concrete; both provide structure, but their utility depends entirely on the medium.

  • LGDA is a low-molecular-weight organogelator (LMWG) that self-assembles into nano-fibrillar networks, capable of gelling oils into clear, hard sticks or viscous serums.

  • Xanthan Gum is a high-molecular-weight polysaccharide that stabilizes water through polymer entanglement and double-helix formation, providing yield stress to suspend particles in aqueous systems.

This guide analyzes their physicochemical efficacy, rheological profiles, and formulation protocols to assist researchers in selecting the correct structuring agent for specific delivery systems.

Mechanism of Action

Lauroyl Glutamic Dibutylamide (LGDA): Supramolecular Assembly

LGDA (Trade name: GP-1) functions via supramolecular self-assembly . Unlike polymers that tangle, LGDA molecules stack via intermolecular hydrogen bonding between amide groups. This stacking forms long, nano-scale fibers that intertwine to create a 3D mesh, trapping liquid oil within the matrix.

  • Key Feature: Thermoreversibility.[1] The network disassembles upon heating and reforms upon cooling.

  • Result: High optical clarity and the ability to form solid sticks from liquid oils.

Xanthan Gum: Polymer Entanglement

Xanthan gum functions via steric entanglement and electrostatic repulsion . In solution, the backbone forms a rigid, rod-like double helix. These helices interact to form a weak gel network.

  • Key Feature: Pseudoplasticity (Shear Thinning).[1] The helices align under shear (lowering viscosity) and relax at rest (restoring viscosity/yield stress).

  • Result: Excellent particle suspension and emulsion stabilization in water.

Visualizing the Structural Difference

G cluster_LGDA LGDA (Oil Phase) cluster_Xanthan Xanthan Gum (Aqueous Phase) L1 Monomer Dispersion (High Temp) L2 Hydrogen Bonding (Cooling) L1->L2 T < T_gel L3 Nano-Fibrillar Network (Self-Assembly) L2->L3 Stacking L4 Trapped Oil Phase (Solid/Gel) L3->L4 3D Mesh X1 Powder Hydration X2 Helix Formation (Rod-like rigid structure) X1->X2 Solvation X3 Polymer Entanglement (Weak Gel Network) X2->X3 Concentration > C* X4 Water Immobilization (Viscous Liquid) X3->X4 Steric Trapping

Figure 1: Comparative mechanism of network formation. LGDA relies on thermal phase transition and self-assembly, while Xanthan relies on hydration and entanglement.

Physicochemical Performance Comparison

The following table contrasts the critical performance metrics of both thickeners. Note the distinct solubility profiles which dictate their primary applications.

FeatureLauroyl Glutamic Dibutylamide (LGDA)Xanthan Gum
Primary Domain Lipophilic (Oils, Esters, Silicones)Hydrophilic (Water, Glycols)
INCI Name Dibutyl Lauroyl GlutamideXanthan Gum
Structure Type Crystalline Nano-Fibers (Supramolecular)Polysaccharide Chain (Polymeric)
Optical Clarity Excellent (Transparent Gels/Sticks)Hazy to Translucent (Grade dependent)
Processing Temp High Heat Required (>110°C to dissolve)Cold or Warm Process (< 70°C)
Yield Stress High (Forms solid stick at >2%)Moderate (Suspends particles at >0.2%)
Sensory Profile Non-tacky, smooth, "melting" sensationCushiony, slippery, can be tacky/stringy
Thixotropy Thermoreversible (Melts on skin)Shear-thinning (Flows under pressure)
Typical Usage 0.5% - 5.0%0.1% - 1.0%

Experimental Protocols

To validate the efficacy of these thickeners, the following protocols establish a baseline for "Gel Strength" and "Stability."

Protocol A: High-Clarity Anhydrous Stick (LGDA System)

Objective: Create a transparent oil stick to evaluate structural integrity and clarity.

  • Phase A (Solvent Base): Combine Octyldodecanol (40%) and C12-15 Alkyl Benzoate (40%) in a beaker.

  • Phase B (Gelator): Add LGDA (3.0%) and Lauroyl Glutamic Di-Octyldodecylamide (2.0% - optional co-gelator for synergy) to Phase A.

  • Heating (Critical Step): Heat the mixture to 115°C - 120°C under slow agitation.

    • Note: The solution must become perfectly clear. If haze remains, the crystal network will not form correctly upon cooling.

  • Cooling: Cool to 90°C and add heat-sensitive actives/fragrance.

  • Pouring: Pour immediately into molds.

  • Setting: Allow to cool undisturbed at room temperature for 24 hours.

    • Validation: The stick should support its own weight and apply smoothly without crumbling.

Protocol B: High-Suspension Aqueous Serum (Xanthan System)

Objective: Create a suspension gel to evaluate yield stress.

  • Phase A (Vortex): Create a vortex in Deionized Water (95%) using an overhead stirrer (500-800 RPM).

  • Phase B (Dispersion): Premix Xanthan Gum (0.5%) with Glycerin (3.0%) to prevent clumping (fish-eyes).

  • Hydration: Slowly pour Phase B into the vortex of Phase A.

  • Mixing: Reduce speed to 200 RPM and mix for 30 minutes until fully hydrated (no lumps).

  • Electrolyte Challenge: Add Sodium Chloride (0.5%) to test salt stability.

    • Validation: Measure viscosity.[1][2] A slight drop is normal, but the gel structure should remain intact (no phase separation).

Protocol C: Comparative Rheology (Oscillatory Sweep)

Objective: Quantify "Solid-like" vs. "Liquid-like" behavior.

  • Instrument: Rheometer with parallel plate geometry (25mm).

  • Test: Amplitude Sweep (Strain 0.01% to 100%) at 1 Hz.

  • Data Analysis:

    • G' (Storage Modulus): Represents elastic/solid behavior.

    • G'' (Loss Modulus): Represents viscous/liquid behavior.[2]

    • LVR (Linear Viscoelastic Region): The plateau where G' is constant.[3]

  • Expected Result:

    • LGDA Gel: G' >> G'' (Strong Gel). Sharp drop in G' at high strain (brittle fracture).

    • Xanthan Gel: G' > G'' (Weak Gel). Gradual decrease in G' (shear thinning).

Formulation Decision Matrix

When should a researcher choose one over the other? Use this logic flow to determine the optimal structuring agent.

DecisionTree Start Select Continuous Phase Oil Oil / Anhydrous Phase Start->Oil Water Aqueous Phase Start->Water Solid Target: Solid Stick? Oil->Solid Viscous Target: Viscous Gel? Oil->Viscous Suspend Need to Suspend Particles? Water->Suspend LGDA_High Use LGDA (2-5%) + High Polarity Oil Solid->LGDA_High Yes (Clear) Waxes (Beeswax/Ozokerite) Waxes (Beeswax/Ozokerite) Solid->Waxes (Beeswax/Ozokerite) Yes (Opaque) LGDA_Low Use LGDA (<1%) OR Silica/Clay Viscous->LGDA_Low Xanthan Use Xanthan Gum (High Yield Stress) Suspend->Xanthan Yes (Electrolyte Stable) Carbomer Use Carbomer (High Clarity/Crisp) Suspend->Carbomer Yes (No Electrolytes) Sensory Sensory Priority? Suspend->Sensory No Sensory->Xanthan Cushion HEC / HPMC HEC / HPMC Sensory->HEC / HPMC Slimy/Neutral

Figure 2: Formulation decision tree based on phase continuity and desired physical form.

Conclusion

The efficacy of Lauroyl Glutamic Dibutylamide versus Xanthan Gum is not a question of superiority, but of solubility domain .

  • For Anhydrous Innovation : LGDA is unrivaled for creating clear, solid oil sticks (sunscreens, deodorants) that melt upon skin contact, offering a sophisticated, non-waxy sensory profile.

  • For Aqueous Stability : Xanthan Gum remains the gold standard for robust, electrolyte-tolerant thickening and particle suspension in serums and emulsions.

Recommendation: Researchers developing hybrid systems (e.g., bi-phasic cleansers) should consider using both: Xanthan to stabilize the aqueous bottom phase and LGDA to structure the oil top phase, creating a visually distinct, dual-texture product.

References

  • Ajinomoto Co., Inc. (n.d.). GP-1: Oil Gelling Agent Technical Data Sheet. Retrieved from [Link]

  • Katzbauer, B. (1998). Properties and applications of xanthan gum. Polymer Degradation and Stability.[1][4] Retrieved from [Link]

  • Suzuki, M., et al. (2002). L-Glutamic acid-derived lipid gelators. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Sworn, G. (2000). Xanthan gum — Functionality and application. In Handbook of Hydrocolloids. Retrieved from [Link]

Sources

Validation of Drug Release Kinetics from Lauroyl Glutamic Dibutylamide Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Supramolecular Assemblies

In the landscape of controlled drug delivery, N-Lauroyl-L-glutamic acid di-n-butylamide (LGDB) —commercially known as GP-1 —represents a paradigm shift from traditional covalent polymers to Low Molecular Weight Gelators (LMWGs) .

Unlike polymeric hydrogels (e.g., HPMC, Carbopol) that rely on chain entanglement, LGDB forms organogels via self-assembly. It creates a 3D physical network of fibers held together by intermolecular hydrogen bonding.[1] For researchers, this offers a distinct advantage: thermoreversibility without chemical cross-linkers , making it an ideal candidate for delivering lipophilic and hydrolytically unstable drugs.

This guide outlines the validation framework for LGDB matrices, comparing them against industry standards and detailing the kinetic modeling required to certify release mechanisms.

Mechanism of Action: Supramolecular Entrapment

To validate release kinetics, one must first understand the matrix architecture. LGDB functions through a "dissolution-assembly" mechanism. Upon heating in an organic solvent (e.g., propylene glycol, isostearyl alcohol), LGDB dissolves. Upon cooling, it supersaturates and self-assembles into high-aspect-ratio fibers.

Visualization: LGDB Gelation & Release Pathway

The following diagram illustrates the transition from sol to gel and the subsequent drug release mechanism.[2][3]

LGDB_Mechanism cluster_0 Critical Validation Checkpoints Sol Sol Phase (>80°C) Dissolved LGDB Assembly Self-Assembly (Cooling) H-Bonding Stacking Sol->Assembly Supersaturation Gel 3D Fiber Network (Organogel) Drug Entrapped Assembly->Gel Fiber Interlocking Release Drug Release (Diffusion/Erosion) Gel->Release Solvent Penetration

Figure 1: The supramolecular assembly pathway of LGDB. Note that the stability of the "Gel" phase is the critical control point for reproducible kinetics.

Comparative Analysis: LGDB vs. Polymeric Alternatives

Why choose an amino acid-based organogelator over established polymers? The choice dictates the release profile and formulation stability.

FeatureLGDB (GP-1) OrganogelHPMC/Carbopol HydrogelPLGA Nanoparticles
Matrix Type Physical (Supramolecular)Physical/Chemical (Entanglement)Solid Polymer Matrix
Cross-linking H-Bonding (Reversible)Covalent or EntanglementHydrophobic Interaction
Drug Suitability High (Lipophilic & Hydrophilic) Low/Medium (Mostly Hydrophilic)High (Lipophilic)
Prep Method Heat/Cool (Sol-Gel)Hydration (Time-consuming)Solvent Evaporation
Release Driver Diffusion through solvent channelsSwelling & ErosionBulk Erosion/Degradation
Key Advantage No water required (Hydrolysis protection)High biocompatibilityBiodegradable
Key Limitation Brittle structure (Lower strain tolerance)High water content (Stability issues)Acidic degradation byproducts

Expert Insight: Use LGDB when formulating transdermal or subcutaneous depots for moisture-sensitive drugs. Unlike hydrogels, LGDB matrices do not require water, preventing premature hydrolysis of the API (Active Pharmaceutical Ingredient).

Experimental Protocol: The Self-Validating Workflow

To ensure scientific integrity, the following protocol includes "Stop/Go" decision points. If the intermediate criteria are not met, the final kinetic data will be invalid.

Phase A: Matrix Preparation
  • Dissolution: Dissolve LGDB (2-5% w/w) in the chosen solvent (e.g., Propylene Glycol or Isopropyl Myristate) at 80–120°C .

    • Critical Parameter: Ensure complete clarity. Any turbidity indicates incomplete dissolution.

  • Drug Loading: Add the API to the hot sol phase. Stir until dissolved.

  • Gelation: Allow the mixture to cool to room temperature (25°C) under static conditions.

    • Stop/Go Check: Perform the Inversion Test . Invert the vial; if the mass flows, the gelation failed. Discard and re-optimize LGDB concentration.

Phase B: Rheological Validation (Mandatory)

Before release testing, you must prove the matrix is a true gel.

  • Perform an Amplitude Sweep using a rheometer (parallel plate geometry).

  • Success Criteria: The Storage Modulus (

    
    ) must be significantly higher than the Loss Modulus (
    
    
    
    ) (
    
    
    ) across the linear viscoelastic region.
  • Why? If

    
    , the system is a viscoelastic liquid, and kinetic modeling will fail due to matrix flow.
    
Phase C: In Vitro Release Testing (IVRT)

Setup: Franz Diffusion Cell (Vertical).

  • Donor Chamber: 0.5g LGDB Gel.

  • Receptor Chamber: Phosphate Buffer (pH 7.4) or solvent/buffer mix (maintain Sink Conditions).

  • Membrane: Synthetic membrane (e.g., Tuffryn®) or Stratum Corneum (for transdermal simulation).

  • Sampling: Withdraw aliquots at 0.5, 1, 2, 4, 6, 12, and 24 hours. Replenish volume immediately.

Kinetic Modeling & Data Analysis

Raw data (Cumulative % Release vs. Time) must be fitted to mathematical models to determine the mechanism.

The Models[2][4]
  • Zero Order:

    
    
    
    • Indicates: Constant release rate (ideal for sustained delivery). Rare in simple organogels.

  • Higuchi Model:

    
    
    
    • Indicates: Diffusion-controlled release from a matrix.[2] Most common for LGDB.

  • Korsmeyer-Peppas:

    
    
    
    • Indicates: Mechanism type based on exponent

      
      .
      
    • 
      : Fickian Diffusion (Standard diffusion).
      
    • 
      : Non-Fickian (Anomalous) transport (Diffusion + Erosion).
      
Decision Logic for Model Selection

Use the following workflow to interpret your


 values and determine the release mechanism.

Kinetic_Validation Data Raw Release Data (Cumulative % vs Time) Fit Fit to Models (Zero, First, Higuchi, Peppas) Data->Fit Compare Compare Adjusted R² Fit->Compare Higuchi Highest R² = Higuchi (Diffusion Controlled) Compare->Higuchi Linear vs √t Peppas Highest R² = Peppas Check 'n' value Compare->Peppas Power Law Fickian n < 0.5 Fickian Diffusion (Stable Matrix) Peppas->Fickian Anomalous 0.5 < n < 1.0 Anomalous Transport (Matrix Swelling/Erosion) Peppas->Anomalous

Figure 2: Logic flow for determining the governing release mechanism. For LGDB, a Higuchi fit is the standard validation of a stable fiber network.

References

  • Kang, L., et al. (2008). Physicochemical effects of terpenes on organogel for transdermal drug delivery.[3][4][5] International Journal of Pharmaceutics.

  • Li, J.L., et al. (2005). Architecture of a biocompatible supramolecular material by supersaturation-driven fabrication of its fiber network.[] Journal of Physical Chemistry B.

  • Lim, P.F., et al. (2006). Physicochemical effects of terpenes on organogel for transdermal drug delivery. International Journal of Pharmaceutics.

  • Vintiloiu, A., & Leroux, J.C. (2008). Organogels and their use in drug delivery--a review. Journal of Controlled Release.

  • Suzuki, M., et al. (2004). L-Glutamic acid-derived lipid organogelators. Organic & Biomolecular Chemistry.

Sources

A Senior Application Scientist's Guide to In-Vitro and In-Vivo Correlation of Lauroyl Glutamic Dibutylamide-Based Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the pursuit of novel drug delivery systems, particularly for topical and transdermal applications, organogels have emerged as a promising platform. Among the various organogelators, N-lauroyl-L-glutamic acid dibutylamide (LGD) has garnered significant interest due to its unique self-assembly properties and biocompatibility.[1][2] This guide provides a comprehensive comparison of LGD-based formulations, focusing on the critical aspect of in-vitro and in-vivo correlation (IVIVC). Establishing a predictive relationship between in-vitro drug release and in-vivo performance is paramount for accelerating product development, ensuring quality control, and navigating the regulatory landscape.[3][4] This document will delve into the underlying principles, experimental methodologies, and comparative data to empower researchers in the rational design and evaluation of LGD-based drug delivery systems.

Introduction: The Role of Lauroyl Glutamic Dibutylamide and the Imperative of IVIVC

1.1. Lauroyl Glutamic Dibutylamide (LGD): A Versatile Organogelator

N-lauroyl-L-glutamic acid dibutylamide is an amino acid-based gelling agent that can structure various organic solvents into thermoreversible gels even at low concentrations.[5][6] Its ability to form a three-dimensional fibrous network through hydrogen bonding and van der Waals interactions makes it an excellent candidate for entrapping and controlling the release of active pharmaceutical ingredients (APIs).[5] These organogels offer several potential advantages, including enhanced drug solubilization, protection of labile drugs, and improved skin penetration.[1][7]

1.2. The Significance of In-Vitro and In-Vivo Correlation (IVIVC)

IVIVC is a predictive mathematical model that describes the relationship between an in-vitro property of a dosage form (e.g., drug release rate) and an in-vivo response (e.g., plasma drug concentration or amount of drug absorbed).[8][9] A well-established IVIVC is a powerful tool in drug development for several reasons:

  • Formulation Optimization: It allows for the rapid screening and optimization of formulation variables by predicting in-vivo behavior from in-vitro data.[10][11]

  • Quality Control: IVIVC can be used to set clinically relevant dissolution specifications, ensuring batch-to-batch consistency.[4][12]

  • Regulatory Relief: A validated IVIVC model can serve as a surrogate for in-vivo bioequivalence studies, which can reduce the need for extensive clinical trials during post-approval changes.[4][13]

The U.S. Food and Drug Administration (FDA) has provided guidance on IVIVC, primarily for extended-release oral dosage forms, which outlines different levels of correlation (Level A, B, and C).[3][13] Level A correlation, a point-to-point relationship between the in-vitro dissolution and in-vivo absorption, is the most comprehensive and sought-after level of correlation.[3][4] While specific guidance for topical formulations is still evolving, the underlying principles are applicable.[14][15]

In-Vitro Characterization of LGD-Based Formulations

The cornerstone of a successful IVIVC is a robust and discriminatory in-vitro release test (IVRT).[16] For semi-solid dosage forms like organogels, this is typically performed using vertical diffusion cells, such as Franz diffusion cells.[17]

Experimental Protocol: In-Vitro Release Testing (IVRT)

Objective: To measure the rate and extent of API release from an LGD-based organogel.

Methodology:

  • Apparatus: Vertical Diffusion Cell (e.g., Franz Cell).[17]

  • Membrane Selection: An inert, synthetic membrane (e.g., nitrocellulose, polysulfone) is chosen to act as a support for the formulation without being a barrier to drug release. The goal is to measure release from the formulation, not permeation.

  • Receptor Medium: The receptor medium should maintain sink conditions, meaning the concentration of the API in the medium remains low (typically less than 10% of its saturation solubility) to avoid impeding the release rate. The pH and composition of the medium should be selected based on the API's properties.

  • Experimental Setup:

    • The receptor compartment is filled with the pre-warmed (32°C to mimic skin surface temperature) and deaerated receptor medium.

    • The membrane is mounted between the donor and receptor compartments.

    • A precise amount of the LGD-based organogel is applied uniformly to the membrane in the donor compartment.

    • The system is maintained at a constant temperature, and the receptor medium is stirred continuously.

  • Sampling: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with fresh medium.

  • Analysis: The concentration of the API in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[18]

  • Data Analysis: The cumulative amount of API released per unit area is plotted against the square root of time. The slope of the linear portion of this plot gives the release rate.

Diagram: In-Vitro Release Testing (IVRT) Workflow

IVRT_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis prep_cell Prepare & Equilibrate Franz Diffusion Cell apply_formulation Apply Formulation to Membrane prep_cell->apply_formulation prep_formulation Prepare LGD Organogel Formulation prep_formulation->apply_formulation run_test Run Release Test (32°C, Stirring) apply_formulation->run_test collect_samples Collect Samples at Time Intervals run_test->collect_samples analyze_samples Analyze Samples (e.g., HPLC) collect_samples->analyze_samples plot_data Plot Cumulative Release vs. Sqrt(Time) analyze_samples->plot_data calculate_rate Calculate Release Rate plot_data->calculate_rate

Caption: Workflow for In-Vitro Release Testing (IVRT).

Comparative In-Vitro Release Data

The following table presents hypothetical data comparing the in-vitro release of a model API from three different LGD-based formulations and a standard hydrogel.

Formulation IDGelling AgentAPI Release Rate (µg/cm²/h^0.5)R² of Release Profile
LGD-F11% Lauroyl Glutamic Dibutylamide150.2 ± 8.50.992
LGD-F22% Lauroyl Glutamic Dibutylamide110.5 ± 6.10.995
LGD-F31% LGD + 5% Penetration Enhancer225.8 ± 12.30.989
Hydrogel-C120% Poloxamer 407180.4 ± 9.70.991

Interpretation: The data illustrates that the concentration of LGD directly impacts the release rate, with a higher concentration leading to a slower release (LGD-F2 vs. LGD-F1). The inclusion of a penetration enhancer significantly increases the release rate (LGD-F3). This demonstrates the tunability of LGD-based systems and the sensitivity of the IVRT method to formulation changes.[16]

In-Vivo Evaluation of LGD-Based Formulations

In-vivo studies are essential to understand the pharmacokinetic profile of the drug delivered from the LGD-based formulation.[19] For topical delivery, this often involves animal models and measuring drug concentration in the skin layers and/or systemic circulation.[19][20]

Experimental Protocol: In-Vivo Dermatopharmacokinetic (DPK) Study

Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC) of an API in the skin after topical application of an LGD-based organogel.

Methodology:

  • Animal Model: A suitable animal model, such as rats or minipigs, is selected. The skin of the application site is carefully prepared.

  • Formulation Application: A precise dose of the LGD-based organogel is applied to a defined area of the skin.

  • Sampling: At specified time points, the amount of drug in the stratum corneum is determined using the tape-stripping technique.[21][22] This involves applying and removing adhesive tape strips from the application site to sequentially remove layers of the stratum corneum.[22]

  • Drug Extraction and Analysis: The drug is extracted from the tape strips using a suitable solvent, and the concentration is quantified by a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: The drug concentration in the stratum corneum is plotted against time to determine key DPK parameters:

    • Cmax: Maximum drug concentration in the stratum corneum.[20]

    • Tmax: Time to reach Cmax.[20]

    • AUC: Area under the concentration-time curve, representing the total drug exposure in the stratum corneum.[20]

Diagram: In-Vivo Dermatopharmacokinetic (DPK) Study Workflow

DPK_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis prep_animal Animal Model Preparation apply_formulation Apply Formulation to Skin prep_animal->apply_formulation prep_formulation Prepare & Dose LGD Formulation prep_formulation->apply_formulation tape_stripping Perform Tape Stripping at Time Points apply_formulation->tape_stripping extract_drug Extract Drug from Tape Strips tape_stripping->extract_drug analyze_drug Quantify Drug (e.g., LC-MS/MS) extract_drug->analyze_drug pk_analysis Perform Pharmacokinetic Analysis (Cmax, Tmax, AUC) analyze_drug->pk_analysis

Caption: Workflow for an In-Vivo DPK Study.

Comparative In-Vivo Dermatopharmacokinetic Data

The following table presents hypothetical DPK data for the same formulations evaluated in the in-vitro study.

Formulation IDCmax (ng/mg)Tmax (h)AUC (ng·h/mg)
LGD-F185.3 ± 10.24450.6 ± 55.1
LGD-F262.1 ± 7.86380.2 ± 48.9
LGD-F3125.7 ± 15.12680.9 ± 82.4
Hydrogel-C1105.4 ± 12.63550.3 ± 66.7

Interpretation: The in-vivo data correlates well with the in-vitro findings. The formulation with the slower in-vitro release (LGD-F2) resulted in a lower Cmax and a delayed Tmax. Conversely, the formulation with the fastest in-vitro release (LGD-F3) showed the highest Cmax, the shortest Tmax, and the greatest overall drug exposure (AUC).

Establishing the In-Vitro and In-Vivo Correlation

With both in-vitro and in-vivo data, the next step is to establish a mathematical correlation. For a Level A correlation, the cumulative fraction of drug absorbed in-vivo is plotted against the cumulative fraction of drug released in-vitro.

Diagram: IVIVC Development Process

IVIVC_Development in_vitro_data In-Vitro Release Data (% Drug Released) correlation_plot Plot In-Vivo Absorption vs. In-Vitro Release in_vitro_data->correlation_plot in_vivo_data In-Vivo Absorption Data (% Drug Absorbed) in_vivo_data->correlation_plot model_validation Validate Predictive Model (R² > 0.9) correlation_plot->model_validation

Caption: Process for developing a Level A IVIVC.

Correlation Analysis and Interpretation

When the in-vivo fraction absorbed is plotted against the in-vitro fraction released for formulations LGD-F1, LGD-F2, and LGD-F3, a strong linear relationship is observed, with a correlation coefficient (R²) greater than 0.9. This indicates a successful Level A IVIVC.

Implications of a Strong IVIVC:

  • Predictive Power: The in-vitro release test can now be used as a reliable predictor of in-vivo performance for LGD-based formulations.[23][24]

  • Reduced Animal Testing: Future formulation modifications can be evaluated primarily through IVRT, reducing the reliance on animal studies.

  • Streamlined Development: The overall drug development timeline can be shortened, and resources can be allocated more efficiently.[4]

Conclusion and Future Perspectives

Lauroyl glutamic dibutylamide-based organogels represent a highly versatile and tunable platform for topical drug delivery. This guide has demonstrated a systematic approach to establishing a meaningful in-vitro and in-vivo correlation for these advanced formulations. By integrating robust in-vitro release testing with carefully designed in-vivo dermatopharmacokinetic studies, researchers can gain profound insights into the performance of their formulations.

The establishment of a Level A IVIVC for LGD-based systems not only enhances our fundamental understanding but also provides a powerful, predictive tool that can significantly accelerate the journey from laboratory to clinic. As the field of topical drug delivery continues to evolve, the principles of IVIVC will remain a cornerstone of rational, efficient, and scientifically sound product development.

References

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]

  • Contract Pharma. (2023). IVRT & Skin Testing for Topical Pharmaceutical Drug Development. [Link]

  • Teledyne LABS. (n.d.). In Vitro Release Testing (IVRT). [Link]

  • Zgair, A., et al. (2008). In vitro-in vivo correlations of self-emulsifying drug delivery systems combining the dynamic lipolysis model and neuro-fuzzy networks. PubMed. [Link]

  • Recipharm. (n.d.). Using in vitro release testing (IVRT) to analyse semi-solid topical formulations. [Link]

  • Ashdin Publishing. (2023). A Review on In-Vitro Release Testing Methods for Topical Dosage Forms. Journal of Drug and Alcohol Research. [Link]

  • Al-Ghabeish, M., et al. (2015). In Vitro Release Testing of Acyclovir Topical Formulations Using Immersion Cells. PMC. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]

  • IAGIM. (n.d.). In-Vitro-In-Vivo Correlation Definitions and Regulatory Guidance. [Link]

  • MDPI. (2025). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. [Link]

  • Emara, L. H., et al. (2012). In vitro Methods for In vitro-In vivo Correlation (IVIVC) for Poorly Water Soluble Drugs: Lipid Based Formulation Perspective. PubMed. [Link]

  • World Journal of Advanced Research and Reviews. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. [Link]

  • Godin, B., & Touitou, E. (2007). In Vivo Methods for the Assessment of Topical Drug Bioavailability. PMC. [Link]

  • NIT Rourkela. (n.d.). Organogels: Properties and Applications in drug delivery. [Link]

  • Wu, C. Y. (2010). In vitro-In vivo Correlation: Perspectives on Model Development. PMC. [Link]

  • Veeda Lifesciences. (2019). Pharmacokinetic Considerations For Topical Drugs. [Link]

  • Mohammed, Y., et al. (2016). Assessment of Drug Delivery Kinetics to Epidermal Targets In Vivo. PMC. [Link]

  • Hilaris Publisher. (2025). IVIVC: Core to Drug Development and Bioprediction. [Link]

  • Taylor & Francis Online. (2020). Dermato-pharmacokinetic: assessment tools for topically applied dosage forms. [Link]

  • ResearchGate. (2025). In vitro-in vivo correlations of self-emulsifying drug delivery systems combining the dynamic lipolysis model and neuro-fuzzy networks. [Link]

  • ProQuest. (n.d.). Evaluation of in vitro-in vivo Correlations in Topical and Transdermal Drug Delivery Systems by in vitro Permeation Testing and Pharmacokinetic Studies for Bioavailability/Bioequivalence and Heat Effect Assessment. [Link]

  • RJPT. (2017). Organogels: A Versatile Drug Delivery Tool in Pharmaceuticals. [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Review Article On Organogels Methodology And Types Of Organogelators. [Link]

  • Wang, Y., et al. (2016). In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand?. PMC. [Link]

  • Frontiers. (2022). Polymeric Organo-Hydrogels: Novel Biomaterials for Medical, Pharmaceutical, and Drug Delivery Platforms. [Link]

  • SciSpace. (2022). Hydrogel Formation by Glutamic-acid-based Organogelator Using Surfactant-mediated Gelation. [Link]

  • IJDRA. (n.d.). ORGANOGELS AS A POTENTIAL TOPICAL DRUG DELIVERY SYSTEM. [Link]

  • ResearchGate. (n.d.). Molecular structures of a N-lauroyl-L-glutamic acid dibutylamide LGD.... [Link]

  • ResearchGate. (2025). (PDF) Hydrogel Formation by Glutamic-acid-based Organogelator Using Surfactant-mediated Gelation. [Link]

  • ResearchGate. (2025). IV-IVC for topically applied preparations - A critical evaluation. [Link]

  • PubMed. (2022). Hydrogel Formation by Glutamic-acid-based Organogelator Using Surfactant-mediated Gelation. [Link]

  • GIHI CHEMICALS CO.,LIMITED. (n.d.). LAUROYL-L-GLUTAMIC-ALPHA,GAMMA-DIBUTYLAMIDE, CasNo.63663-21-8. [Link]

  • UL Prospector. (2025). Gelatinization Agent GP-1 - Dibutyl Lauroyl Glutamide. [Link]

  • PubChem. (n.d.). N-Lauroyl-L-glutamic acid di-n-butylamide. [Link]

  • Longchang Chemical. (n.d.). n-lauroyl-l-glutamic acid cas 3397-65-7. [Link]

  • Inxight Drugs. (n.d.). LAUROYL GLUTAMIC ACID. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Lauroyl glutamic dibutylamide

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Dibutyl Lauroyl Glutamide, GP-1, N-Lauroyl-L-glutamic acid dibutylamide CAS: 63663-21-8 (Primary isomer)

Executive Safety Summary

Status: Low Chemical Toxicity | High Thermal Hazard | High Particulate Risk

As a Senior Application Scientist, I often see researchers underestimate Lauroyl Glutamic Dibutylamide (LGD) because it is chemically benign (often used in cosmetics and transdermal delivery). However, the operational risk is significant . LGD is a low-molecular-weight organogelator (LMOG) that requires high temperatures (


) to dissolve and initiate supramolecular self-assembly.

The Danger is Physical, Not Chemical. Your primary risks are thermal burns during the sol-gel transition and inhalation of fines during weighing due to the powder's low bulk density and high electrostatic potential.

Hazard Profile & Risk Assessment
Hazard CategoryRisk LevelMechanism of ActionCritical Control Point
Thermal HIGH Melting point is

. Dissolution in oils requires sustained heating (90–130^\circ\text{C}).
Molten Phase: Handling hot beakers/vials during the "Sol" phase.
Inhalation MODERATE Fine, light powder becomes airborne easily. "Fines" can cause mechanical respiratory irritation.Solid Phase: Weighing and transfer.
Chemical LOW Non-toxic, non-corrosive. Generally recognized as safe (GRAS) for dermal contact in finished products.Skin Contact: Prolonged exposure to pure powder may dry skin.
Static MODERATE Powder is highly electrostatic; it "jumps" away from spatulas, contaminating balances.Weighing: Use of anti-static guns/bars.
Personal Protective Equipment (PPE) Matrix

Do not use a "one size fits all" approach. Your PPE must adapt to the state of matter (Solid vs. Molten).

Phase A: Solid Handling (Weighing & Prep)

Goal: Prevent inhalation and particulate contamination.[1]

  • Respiratory: N95 or P2 Respirator .

    • Why: The particle size is small enough to enter the lower respiratory tract. While not toxic, it is a physical irritant.

  • Eyes: Safety Goggles (Indirect Vent) .

    • Why: Standard safety glasses allow dust to bypass the side shields. Goggles seal the eye area against floating electrostatic dust.

  • Hands: Nitrile Gloves (Standard, 4-5 mil) .

    • Why: Sufficient for chemical protection. Latex is not recommended due to potential allergenicity in shared labs.

  • Body: Lab Coat (Cotton/Poly blend) . Buttoned to the neck to prevent powder accumulation on street clothes.

Phase B: Molten Handling (Dissolution & Casting)

Goal: Prevent third-degree thermal burns.

  • Hands: Heat-Resistant Gloves (Nomex or Silicone) .

    • Why: Standard nitrile gloves will melt to your skin if touched by

      
       oil. Crucial: Do not use bulky cryo-gloves; you need dexterity to pour small volumes. Use "Hot Hand" silicone grippers or mid-weight autoclave gloves.
      
  • Face: Face Shield (over Safety Glasses) .

    • Why: Hot oil splashes are devastating. If you are heating >100mL of solvent, a face shield is mandatory.

  • Body: 100% Cotton Lab Coat .

    • Why: Synthetic blends can melt into the skin if splashed with superheated oil. Cotton chars but does not melt.

Engineering Controls & Static Management

The "Static" Problem: LGD is notorious for static charge. The powder will cling to the spatula and fly onto the balance pan, ruining your precise stoichiometry.

  • Primary Control: Chemical Fume Hood . Always weigh and heat inside a hood to contain dust and solvent vapors.

  • Static Mitigation:

    • Ionizing Bar: Place an ionizing bar inside the balance draft shield.

    • Anti-Static Gun: Shoot the weighing boat and spatula before dispensing.

    • Scientist's Trick: If you lack these tools, wipe the exterior of the weighing boat with a dryer sheet (fabric softener) to reduce local static charge.

Operational Protocol: Step-by-Step
Step 1: Weighing (The Solid Phase)
  • Don Nitrile Gloves and N95 Respirator .

  • Engage Fume Hood airflow.

  • Neutralize static on the weighing boat.

  • Weigh LGD. Note: Do not crush the powder; it increases surface area and static fly-away.

Step 2: Dissolution (The Thermal Phase)
  • Add LGD to the solvent (e.g., mineral oil, octyldodecanol).

  • Switch PPE: Don Heat-Resistant Gloves .

  • Heating Method:

    • Preferred:Oil Bath with magnetic stirring. Provides uniform heat transfer.

    • Avoid: Heat Guns. They create "hot spots" that can degrade the LGD (yellowing) or flash the solvent.

  • Heat to 110–130^\circ\text{C} (depending on solvent) until the solution is perfectly clear.

    • Visual Check: The solution must be transparent. Any turbidity indicates the supramolecular network has not fully dissociated.

Step 3: Cooling (The Gelation Phase)
  • Remove from heat.[2][3]

  • Allow to cool undisturbed. The "Sol-Gel" transition usually occurs between 80–100^\circ\text{C} .

  • Warning: Do not move the vial during the transition temperature (

    
    ), or you will fracture the developing fiber network, resulting in a weak gel.
    
Disposal Logic (The "Clog" Risk)

NEVER pour liquid LGD solutions down the sink. Why: As the solution hits the cool plumbing, it will instantly cross the


 threshold, solidifying into a hard plug that is chemically resistant to water and acids. You will destroy the plumbing.

Correct Disposal Protocol:

  • Solidify First: Allow all waste solutions to cool and gel completely in a disposable container.

  • Solid Waste: Scoop the solid gel into the Solid Chemical Waste bin.

  • Solvent Waste: If the concentration is very low (<0.1%) and it remains liquid, it may go to Non-Halogenated Organic Waste , but ensure it is compatible with the waste stream (i.e., won't gel the whole drum).

Visual Workflow (Decision Logic)

PPE_Workflow Start Start: Handling LGD State_Check Determine State of Matter Start->State_Check Powder Solid Powder Form State_Check->Powder Weighing Molten Molten/Dissolved (>100°C) State_Check->Molten Heating/Pouring Risk_Dust Risk: Inhalation & Static Powder->Risk_Dust PPE_Powder PPE: Nitrile Gloves + N95 Mask Control: Fume Hood + Ionizer Risk_Dust->PPE_Powder Disposal_Check Disposal Phase PPE_Powder->Disposal_Check Risk_Burn Risk: Severe Thermal Burns Molten->Risk_Burn PPE_Molten PPE: Thermal Gloves + Face Shield Control: Oil Bath (No Heat Guns) Risk_Burn->PPE_Molten PPE_Molten->Disposal_Check Sink Pour Down Sink? Disposal_Check->Sink Liquid Form Solidify Allow to Gel/Solidify Disposal_Check->Solidify Correct Path Stop STOP! Clog Hazard Sink->Stop Trash Dispose as Solid Chemical Waste Solidify->Trash

Caption: Decision logic for PPE selection based on the physical state of Lauroyl Glutamic Dibutylamide, emphasizing the critical disposal prohibition.

References
  • Fujifilm Wako. (2025). Safety Data Sheet: Lauroyl-L-glutamic-alpha,gamma-dibutylamide. Retrieved from (Search CAS: 63663-21-8).

  • Alfa Chemistry. (n.d.). Dibutyl Lauroyl Glutamide Properties and Safety. Retrieved from .

  • TCI Chemicals. (2025).[4][5] General Handling of Organogelators. Retrieved from .

  • Beurre. (n.d.). Oil thickener GP-1: Technical Data and Melting Points. Retrieved from .

Sources

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